Iclaprim-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPWWYTGBZDEG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649161 | |
| Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130072-57-9 | |
| Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Iclaprim-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Iclaprim-d6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Chemical Structure and Properties
This compound is the deuterated analogue of Iclaprim, a novel diaminopyrimidine antibiotic. The deuterium labeling is intended to alter the drug's metabolic profile, potentially improving its pharmacokinetic properties.
Chemical Structure:
-
IUPAC Name: 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine
-
Molecular Formula: C₁₉H₁₆D₆N₄O₃
-
CAS Number: 1130072-57-9
A summary of the physicochemical properties of Iclaprim and this compound is presented in Table 1. While experimental data for this compound is limited, the properties of Iclaprim serve as a close proxy due to the subtlety of deuterium substitution.
Table 1: Physicochemical Properties of Iclaprim and this compound
| Property | Iclaprim | This compound | Data Source |
| Molecular Weight ( g/mol ) | 354.41 | 360.44 | Calculated |
| Melting Point (°C) | 215 | Not Reported | [1] |
| Water Solubility (mg/mL) | 0.142 | Not Reported | Predicted[2] |
| pKa (Strongest Basic) | 7.15 | Not Reported | Predicted[2] |
| logP | 2.35 | Not Reported | Predicted[2] |
| Plasma Protein Binding (%) | 93 | Not Reported | [3] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Iclaprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[3][4] This pathway is crucial for the biosynthesis of purines, thymidylate, and certain amino acids, which are the necessary precursors for DNA, RNA, and protein synthesis. By blocking DHFR, Iclaprim effectively halts bacterial growth and replication.[5]
The bacterial folate synthesis pathway and the point of inhibition by Iclaprim are illustrated in the following diagram.
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
This compound stock solution
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.
-
Add 50 µL of each dilution to the wells of a 96-well plate.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
The workflow for this protocol is visualized in the following diagram.
Plasma Protein Binding Assay by Ultrafiltration
Ultrafiltration is a common method to determine the extent of drug binding to plasma proteins.[8][9]
Materials:
-
Centrifugal ultrafiltration devices with a semipermeable membrane (e.g., 10 kDa molecular weight cut-off)
-
Human plasma
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath (37°C)
-
Centrifuge capable of maintaining 37°C
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Pre-condition the Ultrafiltration Device:
-
To minimize non-specific binding, pre-rinse the ultrafiltration device with a buffer solution or a solution of the drug in buffer.
-
-
Sample Preparation:
-
Spike human plasma with this compound to the desired concentration.
-
Incubate the plasma sample at 37°C for a sufficient time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
-
Ultrafiltration:
-
Add the plasma sample to the upper chamber of the ultrafiltration device.
-
Centrifuge the device at a specified speed and time at 37°C to separate the protein-free ultrafiltrate. The centrifugation parameters should be optimized to collect a sufficient volume of ultrafiltrate without significantly concentrating the proteins in the retentate.
-
-
Sample Analysis:
-
Carefully collect the ultrafiltrate from the collection tube.
-
Determine the concentration of this compound in the ultrafiltrate (unbound drug) and in the initial plasma sample (total drug) using a validated analytical method like LC-MS/MS.
-
-
Calculation:
-
The percentage of unbound drug is calculated as: (Concentration in ultrafiltrate / Total concentration in plasma) x 100
-
The percentage of protein binding is then: 100 - % unbound
-
Conclusion
This compound is a promising deuterated antibiotic that targets a well-validated bacterial enzyme, DHFR. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The provided experimental protocols offer a foundation for researchers to conduct further in vitro studies. The continued investigation into the properties and efficacy of this compound will be crucial in defining its potential role in combating bacterial infections, particularly those caused by resistant pathogens.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis and Purification of Iclaprim-d6: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Iclaprim-d6, a deuterated analog of the novel diaminopyrimidine antibiotic, Iclaprim. This document is intended for research purposes and outlines a plausible synthetic route, detailed experimental protocols, and methods for purification and characterization.
Introduction
Iclaprim is a potent, broad-spectrum antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] Its efficacy against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a compound of significant interest.[2] The introduction of deuterium at specific molecular positions can offer advantages in drug metabolism and pharmacokinetic (DMPK) studies, making this compound a valuable tool for researchers.[3][4] This guide details a proposed synthetic pathway for this compound, focusing on the incorporation of a deuterated methoxy group.
Synthesis of this compound
The proposed synthesis of this compound follows a convergent approach, adapting a known synthesis of Iclaprim.[5][6] The key strategy involves the use of a deuterated starting material to introduce the six deuterium atoms onto the two methoxy groups of the chromene ring system.
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| 2,4-Diamino-5-(3-hydroxy-4,5-di(methoxy-d3)-benzyl)pyrimidine | Custom Synthesis | Deuterated Building Block |
| Cyclopropylacetaldehyde | Commercial Vendor | Reagent for Chromene Ring Formation |
| Pyrrolidine | Commercial Vendor | Catalyst |
| Acetic Acid | Commercial Vendor | Catalyst |
| Sodium Borohydride (NaBH4) | Commercial Vendor | Reducing Agent |
| p-Toluenesulfonic acid (p-TsOH) | Commercial Vendor | Catalyst for Dehydration |
| Dichloromethane (DCM) | Commercial Vendor | Solvent |
| Methanol (MeOH) | Commercial Vendor | Solvent |
| Ethyl Acetate (EtOAc) | Commercial Vendor | Solvent for Extraction & Chromatography |
| Hexanes | Commercial Vendor | Solvent for Chromatography |
Experimental Protocol: Synthesis of 2-Cyclopropyl-5-((2,4-diaminopyrimidin-5-yl)methyl)-7,8-di(methoxy-d3)chroman-4-one
-
To a solution of 2,4-diamino-5-(3-hydroxy-4,5-di(methoxy-d3)-benzyl)pyrimidine (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (10:1 v/v), add cyclopropylacetaldehyde (1.2 eq).
-
Add pyrrolidine (0.2 eq) and acetic acid (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chromanone product.
Experimental Protocol: Reduction and Dehydration to this compound
-
Dissolve the purified chromanone (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reflux the mixture using a Dean-Stark apparatus for 6 hours to remove water.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound.
Purification of this compound
Purification of the final compound is critical to ensure high purity for research applications.[7] High-Performance Liquid Chromatography (HPLC) is the recommended method for the final purification step.
Table 2: HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 100 Å, 250 x 10 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 280 nm |
Experimental Protocol: HPLC Purification
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and lyophilize to obtain this compound as a solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C19H16D6N4O3 |
| Molecular Weight | 360.45 g/mol |
| Mass Spectrometry (ESI+) | [M+H]+ at m/z 361.5 |
| ¹H NMR | Absence of signals for methoxy protons. |
| ²H NMR | Presence of a signal corresponding to the methoxy deuterons. |
| Purity (by HPLC) | >98% |
| Yield (overall) | Estimated 15-25% |
Visualizations
This compound Synthesis Workflow
Caption: A schematic overview of the synthetic steps to produce this compound.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Iclaprim, and by extension this compound, targets the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[1][8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.
Caption: Iclaprim inhibits DHFR, blocking the folate pathway essential for bacterial DNA synthesis.
References
- 1. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iclaprim - Wikipedia [en.wikipedia.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotopically Labeled Compounds | Reagents | Tocris Bioscience [tocris.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. moravek.com [moravek.com]
- 8. youtube.com [youtube.com]
Iclaprim-d6 as a Stable Isotope Tracer: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Iclaprim and the potential application of its deuterated analogue, Iclaprim-d6, as a stable isotope tracer in drug development. While specific studies utilizing this compound are not yet prevalent in publicly available literature, this document outlines the established principles of its mechanism and provides a framework for its use in pharmacokinetic and metabolic research based on well-understood stable isotope labeling methodologies.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
Iclaprim is a potent, broad-spectrum antibacterial agent that belongs to the diaminopyrimidine class of antibiotics.[1][2][3] Its primary mechanism of action is the selective inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the synthesis of thymidine, purines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking DHFR, Iclaprim effectively halts bacterial growth and replication, leading to a bactericidal effect.[1][2]
The folate synthesis pathway, and Iclaprim's point of intervention, can be visualized as follows:
Iclaprim exhibits a high affinity for bacterial DHFR, with a potency that is significantly greater than that of trimethoprim, another DHFR inhibitor.[2] This enhanced potency allows Iclaprim to be effective against a range of bacteria, including strains resistant to trimethoprim and other antibiotics.[1][2]
This compound as a Stable Isotope Tracer: Principles and Applications
The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), in a drug molecule like Iclaprim creates a "heavy"-labeled version, in this case, this compound. This deuterated analog is chemically identical to the parent drug in terms of its biological activity but is distinguishable by its higher mass. This mass difference is the cornerstone of its utility as a tracer in various research applications, primarily detected using mass spectrometry.
The primary applications for this compound as a stable isotope tracer include:
-
Pharmacokinetic (PK) Studies: Co-administration of a therapeutic dose of unlabeled Iclaprim with a microdose of this compound allows for precise determination of absolute bioavailability and characterization of absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolite Identification: The distinct isotopic signature of this compound and its metabolites simplifies their detection and identification in complex biological matrices like plasma, urine, and feces.
-
Drug-Drug Interaction Studies: this compound can be used to assess the impact of co-administered drugs on its metabolism and clearance without interfering with the therapeutic effect of the unlabeled drug.
The general workflow for a pharmacokinetic study using this compound as a tracer is depicted below:
Hypothetical Experimental Protocol: Oral Bioavailability of Iclaprim Using this compound
This section outlines a detailed, though hypothetical, protocol for a clinical study to determine the absolute oral bioavailability of Iclaprim using this compound as an intravenous tracer.
3.1. Study Objective: To determine the absolute oral bioavailability of a single oral dose of Iclaprim in healthy adult subjects.
3.2. Study Design: This is a single-center, open-label, single-period study in healthy adult volunteers.
3.3. Investigational Products:
-
Iclaprim (unlabeled) for oral administration.
-
This compound (sterile solution) for intravenous infusion.
3.4. Study Population: A cohort of healthy adult male and female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
3.5. Methodology:
-
Inclusion/Exclusion Criteria: Subjects will be screened for eligibility based on a comprehensive medical history, physical examination, and clinical laboratory tests.
-
Dosing:
-
Subjects will receive a single oral dose of Iclaprim.
-
Simultaneously or at a predefined time point, subjects will receive a short intravenous infusion of a microdose of this compound.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples will be collected in EDTA-containing tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of Iclaprim and this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method will be validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters for both Iclaprim and this compound will be calculated using non-compartmental analysis. These parameters will include:
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞).
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
-
Terminal half-life (t₁/₂).
-
-
Absolute oral bioavailability (F) will be calculated using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 where AUC is for the respective routes of administration and Dose is the administered dose of Iclaprim and this compound.
-
Quantitative Data Summary
As there is no publicly available data from studies specifically using this compound, the following table presents a template for how such data would be structured.
| Pharmacokinetic Parameter | Iclaprim (Oral) | This compound (Intravenous) |
| Dose | [e.g., 80 mg] | [e.g., 1 mg] |
| AUC₀-∞ (ng·h/mL) | [Mean ± SD] | [Mean ± SD] |
| Cmax (ng/mL) | [Mean ± SD] | [Mean ± SD] |
| Tmax (h) | [Median (Range)] | [Not Applicable] |
| t₁/₂ (h) | [Mean ± SD] | [Mean ± SD] |
| Absolute Bioavailability (F %) | [Calculated Value] | [Not Applicable] |
Conclusion
The use of this compound as a stable isotope tracer represents a powerful tool in the clinical development of Iclaprim. By leveraging the principles of its well-defined mechanism of action as a DHFR inhibitor and applying established methodologies in stable isotope tracing, researchers can gain precise insights into its pharmacokinetic profile and metabolic fate. While specific data for this compound is not yet available, the frameworks presented in this guide provide a robust foundation for the design and execution of future studies, ultimately contributing to a more comprehensive understanding of this important antibacterial agent.
References
- 1. Evaluation of in vitro activity of iclaprim in combination with other antimicrobials against pulmonary pathogens: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Iclaprim-d6
This technical guide provides a comprehensive overview of the physical and chemical properties of Iclaprim-d6, a deuterated analog of the novel dihydrofolate reductase inhibitor, Iclaprim. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Core Physical and Chemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison. These properties are critical for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆D₆N₄O₃ | [1][2] |
| Molecular Weight | 360.44 g/mol | [1][2][3] |
| CAS Number | 1130072-57-9 | [1][3] |
| IUPAC Name | 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine | [3] |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Exact Mass | 360.20685105 Da | [3] |
| Monoisotopic Mass | 360.20685105 Da | [3] |
| Topological Polar Surface Area | 106 Ų | [3] |
| Heavy Atom Count | 26 | [3] |
| Complexity | 515 | [3] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Iclaprim, the non-deuterated parent compound, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR).[4][5] This enzyme is a critical component of the folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately, DNA replication and bacterial survival.[6] By selectively targeting bacterial DHFR, Iclaprim disrupts this pathway, leading to a bactericidal effect against a broad spectrum of Gram-positive bacteria, including resistant strains like MRSA.[4][7] The deuteration in this compound is typically used as an internal standard in pharmacokinetic studies and is not expected to alter the fundamental mechanism of action.
Caption: Bacterial folate synthesis pathway and the inhibitory action of Iclaprim.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of pharmaceutical compounds like this compound are provided below. These protocols are based on established analytical techniques.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[8]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Methodology:
-
Preparation: Prepare a series of vials with a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the tested solvent.
Caption: Workflow for solubility determination using the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.[9]
Principle: The compound is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a solvent in which it is soluble (e.g., a co-solvent system like water/methanol).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Titration Curve: Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[10] This can be determined from the inflection point of the titration curve.
Caption: Logical flow for pKa determination via potentiometric titration.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C19H22N4O3 | CID 25218414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Iclaprim - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Iclaprim vs. Iclaprim-d6: A Technical Guide to Comparative Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iclaprim is a diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR). It has demonstrated efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with many pharmaceuticals, optimizing metabolic stability is a key objective in drug development to enhance pharmacokinetic properties, such as half-life and bioavailability. One established strategy to improve metabolic stability is selective deuteration of the molecule. This technical guide provides an in-depth comparison of the metabolic stability of Iclaprim and its deuterated analog, Iclaprim-d6. Due to the limited availability of public data on this compound, this guide will focus on the known metabolic pathways of Iclaprim and the scientific rationale for how deuteration at specific sites could enhance its metabolic profile.
Iclaprim Metabolism
Iclaprim undergoes extensive metabolism in the body, with less than 2% of the unchanged drug found in urine and feces[1]. The metabolism is carried out by both Phase 1 and Phase 2 enzymes.
Phase 1 and Phase 2 Metabolism of Iclaprim
| Metabolic Phase | Cytochrome P450 Enzymes Involved |
| Phase 1 | CYP3A4, CYP2C19 |
| Phase 2 | CYP2C9, CYP2D6 (Glucuronide Conjugation) |
Table 1: Key Cytochrome P450 Enzymes in Iclaprim Metabolism[1]
Phase 1 metabolism of Iclaprim is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19[1]. The resulting metabolites from these oxidative reactions are then further processed in Phase 2, where they are conjugated with glucuronic acid by CYP2C9 and CYP2D6, facilitating their excretion[1].
Rationale for this compound
The principle behind using a deuterated version of a drug, such as this compound, lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, it requires more energy to break a C-D bond, which can significantly slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes that involve the cleavage of a C-H bond in the rate-determining step.
By strategically replacing hydrogen atoms with deuterium at the sites of Iclaprim that are most susceptible to metabolism by CYP3A4 and CYP2C19, the metabolic rate can be reduced. This would be expected to lead to:
-
Increased half-life (t½): A slower rate of metabolism would result in the drug remaining in the system for a longer period.
-
Increased exposure (AUC): The total amount of drug that the body is exposed to over time would be higher.
-
Reduced formation of metabolites: A slower metabolism would lead to a lower concentration of metabolites.
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following are detailed, standard methodologies that would be employed to compare its metabolic stability against Iclaprim.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This assay is a standard method to evaluate the intrinsic clearance of a compound by liver enzymes.
Objective: To determine the rate of disappearance of Iclaprim and this compound when incubated with human liver microsomes.
Materials:
-
Iclaprim and this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compounds (Iclaprim or this compound) and the NADPH regenerating system to the pre-incubated mixture.
-
Time-course Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound (Iclaprim or this compound) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 Inhibition Assay
This assay is crucial to determine if the parent drug or its deuterated version inhibits the major CYP450 enzymes, which could lead to drug-drug interactions.
Objective: To evaluate the potential of Iclaprim and this compound to inhibit the activity of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Iclaprim and this compound
-
Pooled human liver microsomes
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Positive control inhibitors for each CYP isoform
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Setup: For each CYP isoform, prepare incubation mixtures containing human liver microsomes, the specific probe substrate, and either Iclaprim, this compound, or a positive control inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific period that is within the linear range of metabolite formation for each isoform.
-
Reaction Termination: Stop the reaction with cold acetonitrile.
-
Sample Processing: Centrifuge the samples to remove precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Determine the concentration of Iclaprim or this compound that causes 50% inhibition of the enzyme activity (IC50 value) for each CYP isoform by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Metabolic Pathways and Workflows
To better understand the processes described, the following diagrams have been generated using Graphviz.
Caption: Metabolic Pathway of Iclaprim.
Caption: In Vitro Metabolic Stability Assay Workflow.
Conclusion
While direct comparative data on the metabolic stability of Iclaprim versus this compound is not currently in the public domain, the known metabolic pathways of Iclaprim provide a strong rationale for the potential benefits of deuteration. By replacing hydrogen with deuterium at the sites of CYP-mediated metabolism, it is hypothesized that this compound would exhibit enhanced metabolic stability, leading to an improved pharmacokinetic profile. The standardized experimental protocols outlined in this guide provide a clear framework for conducting the necessary in vitro studies to quantify these potential advantages. Such studies are a critical step in the preclinical development of deuterated drug candidates.
References
In-Depth Technical Guide: Iclaprim-d6 Molecular Weight and Mass Spectrometry Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and mass spectrometry characteristics of Iclaprim-d6, a deuterated analog of the novel diaminopyrimidine antibiotic, Iclaprim. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Quantitative Data Summary
The key quantitative data for Iclaprim and its deuterated analog, this compound, are summarized in the tables below for easy comparison.
Table 1: Molecular Properties of Iclaprim and this compound
| Property | Iclaprim | This compound |
| Molecular Formula | C₁₉H₂₂N₄O₃ | C₁₉H₁₆D₆N₄O₃ |
| Average Molecular Weight ( g/mol ) | 354.41 | 360.44[1] |
| Monoisotopic Mass (Da) | 354.17464 | 360.20685105[2] |
Table 2: Predicted Mass Spectrometry Data
| Analyte | Ion Type | Predicted m/z |
| Iclaprim | [M+H]⁺ | 355.1825 |
| This compound | [M+H]⁺ | 361.2147 |
Experimental Protocols
While specific experimental protocols for the mass spectrometric analysis of this compound are not widely published, a general methodology based on standard practices for small molecule analysis by electrospray ionization mass spectrometry (ESI-MS) can be outlined.
Objective: To determine the mass-to-charge ratio (m/z) of this compound and characterize its fragmentation pattern using tandem mass spectrometry (MS/MS).
Materials and Instrumentation:
-
This compound standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for promoting ionization)
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or Orbitrap)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).
Mass Spectrometry Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for compounds containing basic nitrogen atoms, such as the pyrimidine ring in Iclaprim, which are readily protonated.
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺. For this compound, this ion is expected at approximately m/z 361.2.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion of this compound (m/z 361.2) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Acquire the product ion spectra to observe the fragmentation pattern. The fragmentation of the non-deuterated Iclaprim has been observed to yield a prominent [M+H]⁺ ion at m/z 355.
-
Data Analysis:
-
Process the acquired mass spectra to determine the accurate mass of the precursor and product ions.
-
Propose fragmentation pathways based on the observed neutral losses and the structure of this compound. The six deuterium atoms on the methoxy groups are expected to remain on their respective fragments unless a specific rearrangement occurs.
Signaling Pathway and Mechanism of Action
Iclaprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate biosynthesis pathway.[3] This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.
The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by Iclaprim.
Caption: Bacterial folate synthesis pathway and Iclaprim's inhibitory action.
Experimental Workflow Visualization
The general workflow for the analysis of this compound by mass spectrometry is depicted in the following diagram.
Caption: General workflow for this compound mass spectrometry analysis.
References
An In-depth Technical Guide to Iclaprim-d6: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iclaprim-d6, a deuterated analog of the novel dihydrofolate reductase (DHFR) inhibitor, Iclaprim. This document details its chemical properties, commercial availability, mechanism of action, synthesis, and relevant experimental protocols.
Core Compound Information
This compound is the deuterated form of Iclaprim, an antibiotic that has been investigated for its efficacy against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The deuteration is typically in the methoxy groups, which can be useful in metabolic studies.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1130072-57-9[1][2] |
| Molecular Formula | C₁₉H₁₆D₆N₄O₃ |
| Molecular Weight | 360.44 g/mol |
| IUPAC Name | 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine[2] |
Commercial Suppliers
This compound is available from various chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to obtain a certificate of analysis to ensure purity and identity.
| Supplier | Location | Notes |
| FINETECH INDUSTRY LIMITED | - | Offers various pack sizes with MSDS and COA documentation. Custom synthesis and bulk quantities are available.[1] |
| Pharmaffiliates | - | Provides highly pure this compound. |
| Scintila | - | Lists this compound under their MedChem category.[3] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Iclaprim functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This pathway is critical for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, Iclaprim prevents the conversion of dihydrofolate to tetrahydrofolate, thereby halting bacterial replication.
Iclaprim was designed to have a higher affinity for bacterial DHFR than trimethoprim, another DHFR inhibitor, and to be effective against some trimethoprim-resistant strains.
Caption: Inhibition of the bacterial folate synthesis pathway by Iclaprim.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Iclaprim and for conducting in vitro susceptibility testing.
Synthesis of Iclaprim
A novel and practical synthesis of Iclaprim has been reported, starting from Trimethoprim (TMP). The following is a summary of the key steps.[4]
Step 1: Acetylation of Trimethoprim A mixture of Trimethoprim, acetic anhydride, dichloromethane, and SnCl₄ is heated at reflux. After cooling, the reaction solution is poured into ice water, and the organic phase is separated, washed, and dried. Evaporation of the solvent yields the acetylated product.[4]
Step 2: Demethylation The product from the previous step is dissolved in dichloromethane and cooled. Boron tribromide (BBr₃) is added, and the reaction is stirred. The crude product is isolated by filtration and crystallized.[4]
Step 3: Cyclization The demethylated product is reacted with cyclopropyl carboxaldehyde in a buffer system of pyrrolidine and acetic acid to form the chromanone framework.[4]
Step 4: Reduction The chromanone is dissolved in methanol and cooled. Sodium borohydride is added slowly, and the reaction is stirred. After concentration and addition of water, the solid product is filtered and recrystallized.[4]
Step 5: Dehydration The final step involves dehydration, which can be catalyzed by sulfuric acid to minimize the formation of impurities.[4]
Analytical Characterization: The synthesized compounds at each step are characterized using:
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker Avance III instrument (400 or 600 MHz for ¹H and 100 MHz for ¹³C).[4]
-
Mass Spectrometry (MS): ESI+ mass spectrometry is used to confirm the molecular weight of the products.[4]
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a YMC-Pack ODS-AQ column with a mobile phase of a potassium phosphate aqueous solution and acetonitrile.[4]
In Vitro Susceptibility Testing: Broth Microdilution MIC Assay
The minimum inhibitory concentration (MIC) of Iclaprim against bacterial isolates can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][5]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CA-MHB)[2]
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Iclaprim stock solution
Procedure:
-
Preparation of Iclaprim Dilutions: A serial two-fold dilution of Iclaprim is prepared in CA-MHB in the wells of a 96-well microtiter plate. The typical concentration range tested is 0.002 to 128 µg/mL.[2]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the Iclaprim dilutions.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of Iclaprim that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Clinical Development Overview: The REVIVE Trials
Iclaprim has undergone extensive clinical evaluation, most notably in the REVIVE-1 (NCT02600611) and REVIVE-2 (NCT02607619) Phase 3 clinical trials. These studies assessed the efficacy and safety of intravenous Iclaprim for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
REVIVE-1 and REVIVE-2 Trial Design
| Parameter | Description |
| Study Design | Randomized, double-blind, active-controlled, multicenter |
| Patient Population | Adults with ABSSSI |
| Treatment Arms | - Iclaprim (80 mg fixed dose, IV every 12 hours) - Vancomycin (15 mg/kg, IV every 12 hours) |
| Treatment Duration | 5 to 14 days |
| Primary Endpoint | Early clinical response (ECR) at 48 to 72 hours after the start of treatment, defined as a ≥20% reduction in lesion size compared to baseline. |
The results of these trials demonstrated that Iclaprim was non-inferior to vancomycin in treating ABSSSI.
Caption: Logical flow of the REVIVE clinical trials.
This technical guide provides foundational information for researchers working with this compound. For further details, consulting the cited literature is recommended.
References
- 1. This compound | CAS: 1130072-57-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Evaluation of in vitro activity of iclaprim in combination with other antimicrobials against pulmonary pathogens: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Scintila [scintila.cz]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. jmilabs.com [jmilabs.com]
Deuterated Iclaprim for Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential application of deuterium substitution in optimizing the drug metabolism and pharmacokinetic (DMPK) profile of Iclaprim, a potent diaminopyrimidine antibiotic. Iclaprim is effective against a range of Gram-positive bacteria, including resistant strains. However, like many pharmaceuticals, its clinical efficacy and safety can be influenced by its metabolic fate. This document explores how strategic deuteration, leveraging the kinetic isotope effect, can modulate Iclaprim's metabolism, potentially leading to an improved therapeutic profile. Detailed experimental protocols for key DMPK studies are provided, along with visual representations of metabolic pathways and experimental workflows.
Pharmacokinetics of Iclaprim
Iclaprim is administered intravenously and exhibits extensive metabolism. Clinical studies have established its pharmacokinetic profile, which is characterized by a linear relationship between the dose and both the maximum concentration (Cmax) and the area under the curve (AUC).[1] Less than 2% of the unchanged drug is recovered in urine and feces, underscoring the significance of metabolic clearance.[1]
Table 1: Pharmacokinetic Parameters of Iclaprim in Humans
| Parameter | Value | Reference |
| Dosing Regimen | 0.8 mg/kg every 12 hours (IV) | [1] |
| Cmax (steady state) | Varies with infusion time; lower with longer infusion | [2] |
| AUC (0-24h, steady state) | Increased with optimized fixed-dosing | [2] |
| Protein Binding | ~93% | [3][4] |
| Half-life (elimination) | ~9.85 minutes (in mice) | [5] |
| Primary Route of Elimination | Extensive metabolism | [1] |
Note: Specific values for Cmax, AUC, and half-life in humans can vary based on the dosing regimen and patient population. The provided data from mice illustrates the rapid elimination profile.
Metabolism of Iclaprim
Iclaprim undergoes extensive biotransformation mediated by both Phase I and Phase II metabolic enzymes. The primary enzymes involved in Phase I metabolism are Cytochrome P450 isoforms CYP3A4 and CYP2C19. Subsequent Phase II conjugation reactions are carried out by CYP2C9 and CYP2D6.[1] The resulting metabolites are not reported to have antimicrobial activity.
Based on the structure of Iclaprim, which contains two methoxy groups, a primary route of metabolism likely involves O-demethylation, a common reaction catalyzed by CYP enzymes, particularly CYP3A4.
Deuterated Iclaprim: A Strategy for Enhanced DMPK Properties
The substitution of hydrogen with its stable, heavier isotope, deuterium, at a metabolic "soft spot" can significantly slow the rate of enzymatic metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. For metabolic reactions where C-H bond cleavage is the rate-limiting step, deuteration can lead to a more favorable pharmacokinetic profile.
For Iclaprim, the methoxy groups are likely sites of metabolic attack by CYP3A4. Replacing the hydrogens on one or both of these methyl groups with deuterium could therefore reduce the rate of O-demethylation.
Table 2: Expected Pharmacokinetic Comparison of Iclaprim and Deuterated Iclaprim (d-Iclaprim)
| Parameter | Iclaprim | d-Iclaprim (Hypothetical) | Rationale for Expected Change |
| Metabolic Clearance (CL) | High | Lower | KIE reduces the rate of CYP3A4-mediated O-demethylation, a major clearance pathway. |
| Half-life (t½) | Short | Longer | Reduced clearance leads to a prolonged elimination half-life. |
| Area Under the Curve (AUC) | Baseline | Higher | Slower clearance results in greater overall drug exposure for a given dose. |
| Maximum Concentration (Cmax) | Baseline | Potentially Higher | May be slightly higher due to reduced first-pass metabolism, but can be managed by adjusting the infusion rate. |
| Dosing Frequency | Every 12 hours | Potentially Reduced | A longer half-life could allow for less frequent dosing, improving patient convenience. |
Experimental Protocols for DMPK Studies
The following sections provide detailed, representative protocols for key in vitro and in vivo studies to evaluate and compare the DMPK properties of Iclaprim and its deuterated analogs.
In Vitro Metabolic Stability Assay
This assay determines the rate at which Iclaprim is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Protocol:
-
Materials:
-
Iclaprim and deuterated Iclaprim
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Method:
-
Prepare stock solutions of Iclaprim and d-Iclaprim (e.g., 1 mM in DMSO).
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
CYP3A4 Inhibition Assay
This assay determines if Iclaprim or its deuterated form inhibits the activity of CYP3A4, a key drug-metabolizing enzyme.
Protocol:
-
Materials:
-
Iclaprim and deuterated Iclaprim
-
Pooled human liver microsomes (HLM) or recombinant CYP3A4
-
CYP3A4 probe substrate (e.g., midazolam)
-
Positive control inhibitor (e.g., ketoconazole)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
-
-
Method:
-
Prepare a range of concentrations for Iclaprim, d-Iclaprim, and the positive control.
-
In a 96-well plate, combine buffer, HLM, and the CYP3A4 probe substrate.
-
Add the test inhibitors at their various concentrations to the appropriate wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time that is within the linear range of metabolite formation (e.g., 10-15 minutes).
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge the plate and transfer the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam from midazolam) using LC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of Iclaprim and its deuterated analog in a living organism.
Protocol:
-
Animals and Housing:
-
Male Sprague-Dawley rats with jugular vein cannulation for intravenous (IV) dosing and blood sampling.
-
Animals are housed under standard conditions with free access to food and water.
-
-
Dosing and Sample Collection:
-
Prepare sterile dosing formulations of Iclaprim and d-Iclaprim in a suitable vehicle (e.g., saline).
-
Administer a single IV bolus dose to each rat.
-
Collect serial blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Iclaprim and d-Iclaprim in rat plasma.
-
Extract the analytes from plasma samples, typically using protein precipitation or liquid-liquid extraction.
-
Analyze the samples and construct a calibration curve to determine the drug concentrations.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for each animal.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
t½ (Elimination half-life)
-
-
Compare the pharmacokinetic parameters between the Iclaprim and d-Iclaprim groups to assess the impact of deuteration.
-
Conclusion
The strategic deuteration of Iclaprim at its metabolic hotspots, particularly the methoxy groups, presents a promising approach to improving its pharmacokinetic profile. By leveraging the kinetic isotope effect, it is hypothesized that a deuterated version of Iclaprim would exhibit reduced metabolic clearance, a longer half-life, and increased overall exposure. This could translate into more convenient dosing regimens and a potentially improved therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the systematic in vitro and in vivo evaluation of deuterated Iclaprim, enabling a comprehensive assessment of its DMPK properties and its potential as an enhanced therapeutic agent.
References
- 1. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Analyses To Determine the Optimal Fixed Dosing Regimen of Iclaprim for Treatment of Patients with Serious Infections Caused by Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of human plasma on the antimicrobial activity of iclaprim in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Bactericidal Activity of Iclaprim in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Iclaprim-d6: A Technical Guide to Isotopic Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and characterization of Iclaprim-d6, a deuterated analog of the novel diaminopyrimidine antibiotic, Iclaprim. This document details the analytical methodologies employed to ensure the quality and integrity of this stable isotope-labeled internal standard, crucial for pharmacokinetic and metabolic studies.
Introduction to Iclaprim
Iclaprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][2] By blocking this enzyme, Iclaprim disrupts the production of tetrahydrofolate, a key precursor for the synthesis of nucleotides and certain amino acids, ultimately leading to the inhibition of bacterial growth. Its mechanism of action is similar to that of trimethoprim, but it has shown potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
Characterization of this compound
The deuterated version of Iclaprim, this compound, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its chemical and physical properties are nearly identical to those of Iclaprim, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Chemical Structure and Properties
The key structural details of Iclaprim and this compound are presented below.
| Property | Iclaprim | This compound |
| Chemical Name | 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine[2] | 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine[4] |
| Molecular Formula | C₁₉H₂₂N₄O₃[2] | C₁₉H₁₆D₆N₄O₃ |
| Molecular Weight | 354.41 g/mol [2] | 360.44 g/mol [5] |
| CAS Number | 192314-93-5[2] | 1130072-57-9[4][5] |
Below is a diagram illustrating the chemical structures of both Iclaprim and its deuterated analog, this compound.
References
A Technical Guide to the Solubility of Iclaprim-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Iclaprim-d6, a deuterated form of the novel diaminopyrimidine antibiotic Iclaprim. Understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical aspect of drug development, influencing formulation, purification, and analytical method development. While specific quantitative solubility data for this compound is not extensively published in the public domain, this guide offers a framework for its determination, including detailed experimental protocols and the expected significance of such data.
Introduction to Iclaprim
Iclaprim is a selective bacterial dihydrofolate reductase (DHFR) inhibitor. It has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its deuterated analogue, this compound, is often used as an internal standard in analytical methods for pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass. The solubility of this compound in organic solvents is a key parameter for its use in these applications.
The Critical Role of Organic Solvent Solubility in Drug Development
The solubility of an API like this compound in organic solvents is a fundamental physicochemical property that impacts several stages of pharmaceutical development:
-
Preformulation Studies: Early assessment of solubility in a range of solvents helps in selecting appropriate vehicles for toxicology studies and initial formulation development.
-
Crystallization and Purification: The choice of solvent system for crystallization is dictated by the solubility of the API at different temperatures. This is crucial for controlling crystal form, purity, and yield.
-
Analytical Method Development: Solubility data is essential for preparing stock and standard solutions for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Formulation Design: For liquid dosage forms, identifying suitable co-solvents to achieve the desired drug concentration and stability is critical.
Solubility of this compound: Data Presentation
As of the latest literature review, specific quantitative solubility data for this compound in a wide array of organic solvents is not publicly available. The solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. Therefore, solubility data for Iclaprim can serve as a close approximation. However, for rigorous scientific purposes, experimental determination is necessary.
Below is a template table that researchers can use to compile experimentally determined solubility data for this compound.
| Organic Solvent | Chemical Class | Dielectric Constant (20°C) | Solubility of this compound (mg/mL) at 25°C | Method of Determination |
| Methanol | Alcohol | 33.0 | Data to be determined | Shake-Flask / HPLC-UV |
| Ethanol | Alcohol | 24.6 | Data to be determined | Shake-Flask / HPLC-UV |
| Isopropanol | Alcohol | 18.2 | Data to be determined | Shake-Flask / HPLC-UV |
| Acetone | Ketone | 20.7 | Data to be determined | Shake-Flask / HPLC-UV |
| Acetonitrile | Nitrile | 37.5 | Data to be determined | Shake-Flask / HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Data to be determined | Shake-Flask / HPLC-UV |
| Tetrahydrofuran (THF) | Ether | 7.6 | Data to be determined | Shake-Flask / HPLC-UV |
| Ethyl Acetate | Ester | 6.0 | Data to be determined | Shake-Flask / HPLC-UV |
| Dichloromethane (DCM) | Halogenated Alkane | 9.1 | Data to be determined | Shake-Flask / HPLC-UV |
| Chloroform | Halogenated Alkane | 4.8 | Data to be determined | Shake-Flask / HPLC-UV |
| Toluene | Aromatic Hydrocarbon | 2.4 | Data to be determined | Shake-Flask / HPLC-UV |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Pipettes and general laboratory glassware
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An amount that ensures solid material remains after equilibration is crucial.[3]
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
-
Analysis by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.
-
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a constant percentage of an additive like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically at the wavelength of maximum absorbance).
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is not readily found in published literature, this guide provides the necessary framework for its experimental determination. The shake-flask method coupled with HPLC-UV analysis is a robust and reliable approach for obtaining accurate thermodynamic solubility data. The generation of such data is a crucial step in advancing the research and development of Iclaprim and its deuterated analogues, enabling scientists to make informed decisions in formulation, analysis, and manufacturing. It is recommended that researchers undertaking these studies validate their analytical methods and equilibration times to ensure the accuracy and reproducibility of their results.
References
Methodological & Application
Application Note: High-Throughput Quantification of Iclaprim in Human Plasma by LC-MS/MS using Iclaprim-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Iclaprim in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Iclaprim-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Iclaprim is a diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. It has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Accurate and reliable quantification of Iclaprim in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential for optimizing dosing regimens to enhance efficacy and minimize potential toxicity.[1][2][3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS assays. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.
This application note details a validated LC-MS/MS method for the determination of Iclaprim in human plasma, employing a simple protein precipitation method for sample preparation.[6] The method is demonstrated to be precise, accurate, and reliable, meeting the standards set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Iclaprim reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Iclaprim Stock Solution (1 mg/mL): Accurately weigh and dissolve Iclaprim in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Iclaprim Working Solutions: Serially dilute the Iclaprim stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is utilized for the extraction of Iclaprim from human plasma.[6][7]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 10 |
| 5.00 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iclaprim | 355.2 | 263.1 | 35 |
| This compound | 361.2 | 269.1 | 35 |
Quantitative Data Summary
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[3][8][9][10][11]
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Iclaprim | 1 - 1000 | 1/x² weighted | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 1 | ≤ 6.5 | 95.0 - 105.0 | ≤ 8.0 | 94.0 - 106.0 |
| Low QC | 3 | ≤ 5.0 | 97.0 - 103.0 | ≤ 6.5 | 96.0 - 104.0 |
| Mid QC | 100 | ≤ 4.5 | 98.0 - 102.0 | ≤ 5.0 | 97.5 - 102.5 |
| High QC | 800 | ≤ 4.0 | 98.5 - 101.5 | ≤ 4.5 | 98.0 - 102.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low QC | 92.5 | 93.1 | 98.7 |
| High QC | 94.1 | 93.8 | 99.2 |
Visualizations
Caption: LC-MS/MS Experimental Workflow for Iclaprim Quantification.
Caption: Principle of Stable Isotope-Labeled Internal Standard Correction.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Iclaprim in human plasma. The simple protein precipitation sample preparation is efficient and reproducible. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for potential matrix effects and procedural variability. This validated method is well-suited for supporting clinical trials, pharmacokinetic studies, and therapeutic drug monitoring of Iclaprim.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. ovid.com [ovid.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Revolutionizing Pharmacokinetic Analysis: A Validated LC-MS/MS Method for Iclaprim Quantification Using a Deuterated Internal Standard
Introduction
Iclaprim is a diaminopyrimidine antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding its pharmacokinetic (PK) profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iclaprim in biological matrices. The use of a stable isotope-labeled internal standard, Iclaprim-d6, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies of Iclaprim.
The Critical Role of a Deuterated Internal Standard
In quantitative bioanalysis, especially using LC-MS/MS, an ideal internal standard is crucial for reliable results. Deuterated internal standards, such as this compound, are considered the gold standard.[1][2] These compounds are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response effectively compensate for any variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.
Logical Relationship of Internal Standard in LC-MS/MS
Caption: Workflow illustrating the use of an internal standard for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Iclaprim reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended. The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, followed by a re-equilibration step. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions
The following MRM transitions are proposed based on the molecular weight of Iclaprim and the fragmentation patterns of similar diaminopyrimidine antibiotics like trimethoprim. It is crucial to perform compound optimization via infusion to confirm the precursor ions and determine the optimal collision energies for the most abundant and stable product ions on the specific mass spectrometer being used.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Iclaprim | 355.2 | 294.1 | To be optimized |
| 235.1 | To be optimized | ||
| This compound | 361.2 | 300.1 | To be optimized |
| 241.1 | To be optimized |
Note: The proposed product ions are based on the likely fragmentation of the bond between the chromene and pyrimidine rings, as well as fragmentation of the methoxy groups, similar to what is observed for trimethoprim. Experimental verification is essential.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject onto the LC-MS/MS system.
Experimental Workflow for Pharmacokinetic Analysis
References
Application Note: Quantification of Iclaprim in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Iclaprim in human plasma. The method utilizes Iclaprim-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Iclaprim.
Introduction
Iclaprim is a diaminopyrimidine antibiotic that acts as a bacterial dihydrofolate reductase (DHFR) inhibitor.[1][2][3] It exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Accurate quantification of Iclaprim in biological matrices like human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential for optimizing dosing regimens. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Iclaprim and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Proposed LC-MS/MS Method
Sample Preparation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Iclaprim: 355.2 -> 284.2; this compound: 361.2 -> 290.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Method Validation (Proposed Performance)
The following tables summarize the anticipated performance characteristics of this proposed method, based on typical results for similar bioanalytical assays.
Table 1: Calibration Curve and Linearity
| Parameter | Proposed Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ (1) | < 15% | < 15% | ± 15% |
| Low (3) | < 10% | < 10% | ± 10% |
| Mid (100) | < 10% | < 10% | ± 10% |
| High (800) | < 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Iclaprim | > 85% | 90 - 110% |
Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for Iclaprim quantification in human plasma.
Iclaprim undergoes metabolism in the body, primarily through the actions of cytochrome P450 enzymes and subsequent conjugation.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iclaprim - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Iclaprim using Iclaprim-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iclaprim is a diaminopyrimidine antibiotic that exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. Accurate and precise quantification of Iclaprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides a detailed standard operating procedure (SOP) for the bioanalysis of Iclaprim in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Iclaprim-d6 as the stable isotope-labeled internal standard (IS).
Mechanism of Action of Iclaprim
Iclaprim targets and inhibits the bacterial dihydrofolate reductase (DHFR) enzyme. This enzyme is critical for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, Iclaprim disrupts the bacterial folate pathway, leading to a cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of Iclaprim via inhibition of bacterial dihydrofolate reductase (DHFR).
Experimental Protocols
This section details the protocol for the quantification of Iclaprim in human plasma using LC-MS/MS.
Materials and Reagents
-
Iclaprim reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Polypropylene tubes and vials
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Iclaprim and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Iclaprim stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
The following workflow outlines the protein precipitation method for sample preparation.
Caption: Workflow for plasma sample preparation using protein precipitation.
Protocol:
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.
-
Add 25 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Iclaprim | 371.2 | 258.1 | 100 |
| this compound | 377.2 | 264.1 | 100 |
Data Presentation and Method Validation
The following tables summarize the expected performance characteristics of this bioanalytical method.
Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1.0 | 0.012 | 102.5 |
| 5.0 | 0.061 | 98.8 |
| 25.0 | 0.305 | 101.2 |
| 100.0 | 1.220 | 99.5 |
| 500.0 | 6.105 | 100.3 |
| 1000.0 | 12.210 | 99.7 |
| 2000.0 | 24.450 | 98.0 |
A linear regression with a 1/x² weighting should be applied. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day CV (%) | Inter-day CV (%) |
| LLOQ | 1.0 | 1.03 | 103.0 | 6.5 | 7.8 |
| Low QC | 3.0 | 2.95 | 98.3 | 5.2 | 6.1 |
| Mid QC | 150.0 | 152.1 | 101.4 | 4.1 | 5.5 |
| High QC | 1500.0 | 1489.5 | 99.3 | 3.5 | 4.8 |
Acceptance criteria: % Accuracy within 85-115% (80-120% for LLOQ); CV ≤ 15% (≤ 20% for LLOQ).
Matrix Effect and Recovery
| QC Level | Analyte Peak Area (A) | Post-extraction Spiked Peak Area (B) | Matrix Factor (A/B) | Mean Matrix Factor | % Recovery |
| Low QC | 15,678 | 16,120 | 0.973 | 0.985 | 92.5 |
| High QC | 785,432 | 795,600 | 0.987 | 94.1 |
Matrix factor should be consistent across low and high concentrations. Recovery should be consistent and reproducible.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Iclaprim in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This standard operating procedure is suitable for supporting pharmacokinetic and other clinical studies of Iclaprim.
Application Notes and Protocols for Iclaprim-d6 Stock Solution Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iclaprim is a diaminopyrimidine antibiotic that acts as a bacterial dihydrofolate reductase (DHFR) inhibitor. In quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards are crucial for achieving accurate and precise results. Iclaprim-d6, a deuterated analog of Iclaprim, serves as an ideal internal standard for the quantification of Iclaprim in various biological matrices. Its physicochemical properties are nearly identical to those of Iclaprim, ensuring similar behavior during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
This document provides a detailed protocol for the preparation of this compound stock solutions for use in mass spectrometry-based assays.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Properties | ||
| Chemical Formula | C₁₉H₁₆D₆N₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 360.44 g/mol | --INVALID-LINK-- |
| Recommended Storage | 2-8°C | --INVALID-LINK-- |
| Trimethoprim Solubility (Analogue Reference) | Solubility (g/L at ~25°C) | |
| Dimethyl sulfoxide (DMSO) | ~20,000 | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~13,000 | --INVALID-LINK-- |
| Methanol | High | --INVALID-LINK-- |
| Ethanol | High | --INVALID-LINK-- |
| Acetonitrile | Moderate | --INVALID-LINK-- |
| Water | Very Low | --INVALID-LINK-- |
Experimental Protocols
Materials and Reagents
-
This compound (solid, high purity)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
-
Vortex mixer
-
Sonicator
Safety Precautions
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Stock Solution Preparation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution. The choice of solvent should be based on the analytical method and compatibility with the sample matrix. Methanol is a common first choice due to its volatility and compatibility with reversed-phase chromatography. DMSO can be used for higher concentrations but may not be suitable for all applications.
-
Solvent Selection: Based on the solubility of the analogous compound trimethoprim, methanol or DMSO are recommended. For this protocol, methanol will be used.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound using a calibrated analytical balance. Record the exact weight.
-
Dissolution:
-
Transfer the weighed this compound to a 1.0 mL Class A volumetric flask.
-
Add a small amount of methanol (approximately 0.5 mL) to dissolve the solid.
-
Gently swirl the flask to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add methanol to the 1.0 mL mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
-
Transfer and Storage:
-
Transfer the stock solution to a pre-labeled amber glass vial with a screw cap.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, -20°C is recommended.
-
Working Solution Preparation
Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into calibration standards and quality control samples.
-
Example Dilution (10 µg/mL):
-
Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask.
-
Dilute to the mark with a solvent compatible with your analytical method (e.g., a mixture of methanol and water).
-
Vortex the solution to ensure homogeneity.
-
-
Storage: Store working solutions in amber glass vials at 2-8°C. It is recommended to prepare fresh working solutions regularly to ensure accuracy.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Logic Diagram for Solvent Selection
This diagram outlines the decision-making process for selecting an appropriate solvent for the this compound stock solution.
Caption: Decision tree for selecting a suitable solvent for this compound.
Application Note: High-Throughput Quantification of Iclaprim-d6 in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of the deuterated internal standard, Iclaprim-d6, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Iclaprim is a diaminopyrimidine antibiotic effective against resistant Gram-positive bacteria. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and ensuring the accuracy and precision of bioanalytical methods. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and the theoretical fragmentation pattern of this compound.
Introduction
Iclaprim is a dihydrofolate reductase inhibitor, a class of antibiotics that interfere with the folic acid synthesis pathway in bacteria. Its efficacy against multi-drug resistant strains of bacteria makes it a compound of significant interest in clinical research and drug development. Accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to more reliable data.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
This compound working solution (100 ng/mL in Methanol)
-
Acetonitrile (ACN) containing 0.1% formic acid (FA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to the plasma sample and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
A standard HPLC or UHPLC system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters (Theoretical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the theoretical quantitative data for the analysis of Iclaprim and this compound. The molecular weight of Iclaprim is 354.4 g/mol . For this compound, it is assumed that the six deuterium atoms replace the six hydrogen atoms on the two methoxy groups, resulting in a molecular weight of 360.4 g/mol .
Table 1: Theoretical MRM Transitions for Iclaprim and this compound
| Compound | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) (Suggested Starting Point) |
| Iclaprim | 355.2 | 203.1 | 25 |
| Iclaprim | 355.2 | 188.1 | 30 |
| This compound | 361.2 | 203.1 | 25 |
| This compound | 361.2 | 194.1 | 30 |
Table 2: Theoretical Fragment Ion Identification for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 361.2 | 203.1 | C8H12D6O2 (1,2-dimethoxy-4-methyl-d6-benzene) | 2,4-diaminopyrimidine-5-yl-methylene cation |
| 361.2 | 194.1 | C9H5N2O (a fragment from the diaminopyrimidine side) | Cyclopropyl(7,8-dimethoxy-d6-2H-chromen-5-yl)methyl cation |
Mandatory Visualization
The following diagram illustrates the proposed experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
The following diagram illustrates the theoretical fragmentation pathway of the protonated this compound molecule.
Caption: Theoretical fragmentation of this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The detailed protocols for sample preparation and chromatographic separation, combined with the proposed MRM transitions, offer a solid starting point for method development and validation. Researchers and drug development professionals are encouraged to use this document as a guide and to perform in-house optimization and validation of the method to ensure it meets the specific requirements of their studies. The provided visualizations of the experimental workflow and theoretical fragmentation pathway serve as clear and concise summaries of the key aspects of this analytical approach.
Iclaprim-d6 for in vitro ADME (absorption, distribution, metabolism, and excretion) assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iclaprim is a diaminopyrimidine antibiotic that acts as a bacterial dihydrofolate reductase (DHFR) inhibitor.[1] It exhibits potent activity against a broad spectrum of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Iclaprim-d6, a deuterated analog of Iclaprim, is a valuable tool for in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Its increased mass allows for clear differentiation from the non-deuterated form in mass spectrometry-based assays, making it an ideal internal standard. These application notes provide detailed protocols for utilizing this compound in key in vitro ADME assays to characterize the drug metabolism and pharmacokinetic (DMPK) properties of novel therapeutic agents.
Physicochemical Properties of Iclaprim
Understanding the fundamental physicochemical properties of the parent compound, Iclaprim, is crucial for interpreting ADME data.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₄O₃ | PubChem |
| Molar Mass | 354.410 g/mol | PubChem |
| Water Solubility | 0.142 mg/mL | DrugBank Online[4] |
| logP | 2.35 | DrugBank Online[4] |
| pKa (Strongest Basic) | 7.15 | DrugBank Online[4] |
| Polar Surface Area | 105.51 Ų | DrugBank Online[4] |
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. This assay is critical for predicting the in vivo half-life of a compound.
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay of this compound.
Protocol
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in incubation medium (e.g., Williams Medium E) to the desired concentration (e.g., 2 µM).[5]
-
Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system in 100 mM phosphate buffer.[6]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the this compound working solution to the wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
-
-
Sample Processing and Analysis:
-
Quench the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Presentation
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 95.2 |
| 15 | 86.1 |
| 30 | 74.5 |
| 45 | 63.8 |
| 60 | 55.3 |
Calculations: The in vitro half-life (t₁/₂) can be calculated from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance (Cl_int) is then determined using the following equation:
Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins. This is a critical parameter as only the unbound fraction of a drug is available to exert its pharmacological effect.
Experimental Workflow
References
- 1. Evaluation of in vitro activity of iclaprim in combination with other antimicrobials against pulmonary pathogens: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iclaprim - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assays [merckmillipore.com]
Application Note: Utilizing Iclaprim-d6 for Robust Tissue Distribution Studies of Iclaprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iclaprim is a diaminopyrimidine antibiotic that exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1][3][4][5] Understanding the tissue distribution of Iclaprim is paramount for predicting its efficacy in treating localized infections and for assessing potential off-target effects. The use of a stable isotope-labeled internal standard, such as Iclaprim-d6, is crucial for accurate quantification of Iclaprim in complex biological matrices like tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a comprehensive overview and detailed protocols for conducting tissue distribution studies of Iclaprim using this compound.
Rationale for Using this compound
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis for several key reasons:[6][7][8][9][10]
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical characteristics with Iclaprim, ensuring they behave similarly during sample preparation, chromatography, and ionization.
-
Correction for Matrix Effects: Tissue samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. This compound co-elutes with Iclaprim and experiences the same matrix effects, allowing for reliable correction.
-
Accurate Quantification: By normalizing the signal of Iclaprim to that of the known concentration of this compound, variations in extraction recovery, injection volume, and instrument response are effectively accounted for, leading to highly accurate and precise results.
Signaling Pathway of Iclaprim
Iclaprim targets the bacterial folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids.
Caption: Mechanism of action of Iclaprim in the bacterial folate synthesis pathway.
Experimental Protocols
Animal Model and Dosing
Preclinical tissue distribution studies are typically conducted in rodent models, such as Sprague-Dawley rats or CD-1 mice.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least 3 days prior to the experiment.
-
Dosing:
-
Administer Iclaprim intravenously (IV) via the tail vein or orally (PO) by gavage.
-
A typical dose for preclinical efficacy studies in rats for a lung infection model is in the range of 60-80 mg/kg, administered twice daily.[3] For a mouse thigh infection model, doses can range from 20 to 320 mg/kg subcutaneously.
-
The vehicle for administration will depend on the formulation of Iclaprim (e.g., sterile water for injection, saline, or a specific formulation buffer).
-
Tissue Collection Workflow
Caption: General workflow for tissue collection in a pharmacokinetic study.
Sample Preparation: Tissue Homogenization and Extraction
Materials:
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound internal standard solution (in methanol or acetonitrile)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Centrifuge capable of reaching >10,000 x g
-
Autosampler vials
Protocol:
-
Homogenization:
-
To a pre-weighed tissue sample, add homogenization buffer in a fixed ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Aliquoting:
-
Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound internal standard solution to each homogenate sample. The concentration of the internal standard should be optimized to be within the linear range of the assay.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile) containing the internal standard to the tissue homogenate.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation (Optional):
-
If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample to remove any remaining particulate matter.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Quantification of Iclaprim
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Iclaprim from endogenous matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iclaprim: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of Iclaprim and this compound standards.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Data Presentation
Quantitative data from tissue distribution studies should be summarized in a clear and structured table to facilitate comparison of Iclaprim concentrations across different tissues at various time points.
Table 1: Illustrative Tissue Distribution of Iclaprim in Rats Following a Single Intravenous Dose (10 mg/kg)
| Tissue | 0.5 hours (µg/g) | 2 hours (µg/g) | 8 hours (µg/g) | 24 hours (µg/g) |
| Plasma (µg/mL) | Data | Data | Data | Data |
| Lung | Data | Data | Data | Data |
| Liver | Data | Data | Data | Data |
| Kidney | Data | Data | Data | Data |
| Spleen | Data | Data | Data | Data |
| Heart | Data | Data | Data | Data |
| Brain | Data | Data | Data | Data |
| Skin | Data | Data | Data | Data |
| Muscle | Data | Data | Data | Data |
Note: This table is a template. The actual data needs to be generated from experimental studies. It has been noted that Iclaprim achieves concentrations in alveolar macrophages and pulmonary epithelial fluid that are 20-40 fold higher than in plasma.[1]
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Iclaprim in tissue distribution studies. The detailed protocols provided in this application note offer a robust framework for researchers to conduct these critical preclinical investigations. The resulting data on tissue concentrations are vital for understanding the pharmacokinetic profile of Iclaprim, which in turn informs dosing strategies for clinical trials and ultimately enhances the potential for successful therapeutic outcomes.
References
- 1. A pharmacokinetic and pharmacodynamic evaluation of iclaprim activity against wild-type and corresponding thymidine kinase-deficient Staphylococcus aureus in a mouse abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the In Vivo Pharmacokinetics and Pharmacodynamic Driver of Iclaprim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy evaluation of iclaprim in a neutropenic rat lung infection model with methicillin-resistant Staphylococcus aureus entrapped in alginate microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Iclaprim-d6 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Iclaprim-d6 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of Iclaprim?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, Iclaprim, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] When using this compound as an internal standard, the assumption is that it will experience the same matrix effects as Iclaprim, thus providing accurate correction. However, various factors can lead to differential matrix effects between the analyte and its deuterated internal standard.
Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience identical ionization suppression or enhancement, providing effective correction.[1] However, this is not always the case. Differences in the physicochemical properties between the analyte and its deuterated counterpart can sometimes lead to slight chromatographic separation.[3] If this separation occurs in a region of the chromatogram with varying matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.
Q3: My Iclaprim/Iclaprim-d6 peak area ratio is inconsistent across different samples from the same matrix. What could be the cause?
A3: Inconsistent peak area ratios, despite using a deuterated internal standard, strongly suggest differential matrix effects. This can happen if:
-
There is a slight retention time shift between Iclaprim and this compound, causing them to elute in regions with different levels of ion suppression.
-
The composition of the matrix varies significantly between samples, leading to unpredictable changes in ion suppression that affect the analyte and internal standard differently.
-
High concentrations of matrix components are saturating the ionization source, leading to non-linear responses.
Q4: What are the first steps I should take to investigate potential matrix effects with this compound?
A4: A systematic approach is crucial. Start by visually inspecting the chromatograms of your samples and standards. Look for any shifts in retention time between Iclaprim and this compound. Then, perform a qualitative assessment of matrix effects using a post-column infusion experiment. For a quantitative evaluation, a post-extraction addition experiment is recommended. These experiments will help you determine the presence, nature (suppression or enhancement), and magnitude of the matrix effect.
Troubleshooting Guides
Guide 1: Identifying and Quantifying Matrix Effects
This guide provides two key experimental protocols to determine if matrix effects are impacting your Iclaprim analysis.
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Prepare a solution of Iclaprim at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.
-
Begin acquiring data in MRM mode for Iclaprim. You should observe a stable baseline signal.
-
-
Injection:
-
Inject a blank, extracted matrix sample (a sample prepared using the same procedure as your study samples but without the analyte or internal standard).
-
-
Data Analysis:
-
Monitor the Iclaprim signal throughout the chromatographic run.
-
Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Compare the retention time of Iclaprim and this compound from a standard injection to the regions of ion suppression/enhancement observed.
-
Interpretation: If the retention time of Iclaprim and this compound falls within a region of significant ion suppression or enhancement, your results are likely affected by matrix effects.
This experiment quantifies the extent of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Iclaprim and this compound at a known concentration (e.g., mid-QC level) in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the extract with Iclaprim and this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Iclaprim and this compound to the same concentration as Set A before the extraction process.
-
-
Analysis:
-
Inject all three sets of samples and record the peak areas for Iclaprim and this compound.
-
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation:
| Parameter | Iclaprim | This compound | Acceptance Criteria |
| Matrix Effect (ME %) | 85% - 115% | ||
| Recovery (RE %) | Consistent and Precise | ||
| Process Efficiency (PE %) | Consistent and Precise |
Interpretation:
-
A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
Ideally, the ME% for Iclaprim and this compound should be very similar for the internal standard to provide adequate correction. Significant differences in ME% between the two indicate a problem.
Guide 2: Mitigating Matrix Effects
If matrix effects are confirmed, the following strategies can be employed.
If there is a slight separation between Iclaprim and this compound, adjusting the chromatography can help them co-elute more closely.
-
Modify the Mobile Phase Gradient: A shallower gradient around the elution time of Iclaprim can improve co-elution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may improve co-elution.
-
Adjust the Column Temperature: Increasing or decreasing the column temperature can affect retention times and peak shapes.
-
Evaluate a Different Column Chemistry: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) might provide the necessary selectivity to ensure co-elution.
Reducing the amount of matrix components introduced into the mass spectrometer is a highly effective way to minimize matrix effects.
-
Protein Precipitation: While a simple method, it may not be sufficient for complex matrices. Ensure the precipitating solvent and ratio are optimized.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. Experiment with different organic solvents to optimize the extraction of Iclaprim while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup. Select an SPE sorbent that strongly retains Iclaprim while allowing matrix components to be washed away. Methodical development of the wash and elution steps is critical.
If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[1]
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Post-extraction addition experimental workflow.
References
Technical Support Center: Quantification of Iclaprim using Iclaprim-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Iclaprim-d6 as an internal standard for the quantification of Iclaprim.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Iclaprim, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because this compound is chemically almost identical to Iclaprim, it behaves similarly during sample preparation and analysis, which helps to correct for variations in extraction recovery, matrix effects, and instrument response.[2]
Q2: What is an isotopic impurity in this compound?
A2: An isotopic impurity refers to the presence of Iclaprim molecules with fewer than six deuterium atoms in the this compound internal standard material. The most significant impurity is the presence of unlabeled Iclaprim (Iclaprim-d0). These impurities can arise during the synthesis of the deuterated standard.
Q3: How can isotopic impurities in this compound affect the accuracy of my Iclaprim quantification?
A3: Isotopic impurities can lead to inaccurate quantification, typically resulting in an overestimation of the Iclaprim concentration. This occurs because the unlabeled Iclaprim impurity in the this compound solution contributes to the analyte signal, leading to a falsely high reading. This effect is most pronounced at the lower limits of quantification.
Troubleshooting Guide
Q1: I am observing a signal for Iclaprim in my blank samples (containing only the internal standard). What is the cause?
A1: This is a common issue and is often due to one of two reasons:
-
Isotopic contribution from this compound: The mass spectrum of this compound may have a small isotopic peak at the mass-to-charge ratio (m/z) of unlabeled Iclaprim. This is due to the natural abundance of isotopes like Carbon-13.[3][4]
-
Presence of unlabeled Iclaprim impurity: Your this compound internal standard may contain a small amount of unlabeled Iclaprim as an impurity from its synthesis.
To distinguish between these, you can analyze a high concentration of the this compound standard alone. A significantly larger than expected signal at the Iclaprim m/z would suggest the presence of an unlabeled impurity.
Q2: My calibration curve for Iclaprim is non-linear, especially at the lower concentrations, and shows a positive bias. How can I fix this?
A2: This issue is frequently linked to the isotopic cross-contribution of the internal standard to the analyte signal. The constant contribution from the unlabeled Iclaprim impurity in your this compound standard has a more significant relative impact on lower concentration samples, causing a positive bias and non-linearity.
Solutions:
-
Use a higher purity this compound standard: If possible, source an internal standard with a higher isotopic purity.
-
Mathematical correction: The contribution of the impurity can be calculated and subtracted from the measured analyte response. This requires careful validation.
-
Adjust the concentration of the internal standard: Lowering the concentration of the this compound internal standard can reduce the absolute contribution of the impurity, though this may also affect the overall method performance.
Q3: I've noticed a slight difference in the retention times between Iclaprim and this compound. Is this a concern?
A3: Yes, this can be a concern. While stable isotope-labeled standards are expected to co-elute with the analyte, a slight chromatographic shift can sometimes occur with deuterated compounds.[5] If this shift is significant, the analyte and the internal standard may be affected differently by matrix effects (ion suppression or enhancement), which can compromise the accuracy of the quantification.[5][6]
Solutions:
-
Optimize chromatography: Adjusting the chromatographic method (e.g., gradient, column temperature) may help to minimize the retention time difference.
-
Method validation: During method development, it is crucial to assess the impact of this shift on the accuracy and precision of the results across different sample matrices.
Impact of Isotopic Purity on Quantification
The presence of unlabeled Iclaprim in the this compound internal standard can significantly impact the accuracy of the results. The table below illustrates the potential error in a hypothetical assay.
| True Iclaprim Concentration (ng/mL) | This compound IS Purity | Unlabeled Iclaprim Impurity in IS | Calculated Iclaprim Concentration (ng/mL) | % Error |
| 1.0 | 99.0% | 1.0% | 2.0 | 100.0% |
| 1.0 | 99.5% | 0.5% | 1.5 | 50.0% |
| 1.0 | 99.9% | 0.1% | 1.1 | 10.0% |
| 50.0 | 99.0% | 1.0% | 51.0 | 2.0% |
| 50.0 | 99.5% | 0.5% | 50.5 | 1.0% |
| 50.0 | 99.9% | 0.1% | 50.1 | 0.2% |
This table assumes a fixed concentration of this compound internal standard is added to all samples.
Recommended Experimental Protocol: LC-MS/MS Quantification of Iclaprim in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized during method development.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Iclaprim: [Precursor ion m/z] -> [Product ion m/z] (To be determined) this compound: [Precursor ion m/z + 6] -> [Product ion m/z] (To be determined) |
| Ion Source Parameters | Optimize for Iclaprim signal (e.g., Capillary voltage, source temperature) |
Visual Guides
Caption: Experimental workflow for the quantification of Iclaprim.
Caption: Impact of isotopic impurity on Iclaprim signal.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scispace.com [scispace.com]
- 3. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
Preventing Iclaprim-d6 degradation during sample preparation
Welcome to the Technical Support Center for Iclaprim-d6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation important?
Iclaprim is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme crucial for DNA synthesis.[1][2] this compound is a deuterated form of Iclaprim, commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Iclaprim in biological samples. The stability of this compound is critical because its degradation can lead to inaccurate and unreliable pharmacokinetic and toxicokinetic data.[3][4]
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
Based on studies of structurally similar diaminopyrimidine antibiotics like trimethoprim, the primary factors that can contribute to the degradation of this compound include:
-
pH Extremes: Both acidic and alkaline conditions can lead to hydrolysis.
-
Oxidizing Agents: The presence of oxidizing agents can cause chemical modification.
-
High Temperatures: Elevated temperatures can accelerate degradation kinetics.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
Q3: How can I minimize the degradation of this compound in biological matrices like plasma or serum?
To minimize degradation, it is recommended to:
-
Control pH: Maintain the sample and extraction solvents at a neutral or slightly acidic pH.
-
Avoid High Temperatures: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing.
-
Protect from Light: Use amber-colored vials or work in a dimly lit environment to prevent photodegradation.
-
Use Antioxidants: In cases where oxidative degradation is a concern, the addition of antioxidants to the sample or extraction solvent may be beneficial.
-
Prompt Analysis: Analyze samples as quickly as possible after collection and preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Exposure to harsh pH, high temperature, or light. | Optimize extraction conditions by maintaining a neutral pH, keeping samples cool, and protecting them from light. |
| Incomplete extraction: The chosen solvent may not be optimal for this compound. | Experiment with different extraction solvents or solvent mixtures. A common approach for similar compounds is protein precipitation with acetonitrile or methanol. | |
| Adsorption to container surfaces: this compound may adsorb to glass or certain plastic surfaces. | Use low-binding polypropylene tubes and pipette tips. | |
| High variability in this compound signal | Inconsistent sample handling: Variations in temperature, light exposure, or processing time between samples. | Standardize the entire sample preparation workflow to ensure all samples are treated identically. |
| Matrix effects: Components in the biological matrix may interfere with the ionization of this compound in the mass spectrometer. | Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. | |
| Presence of unexpected peaks in the chromatogram | Degradation products: this compound may have degraded into one or more new chemical entities. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method that can separate these products from the parent compound. |
Quantitative Data Summary
While specific forced degradation data for this compound is not publicly available, the following table provides an illustrative summary of potential degradation under various stress conditions, based on typical results for diaminopyrimidine antibiotics.
| Stress Condition | Condition Details | Potential Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 15 - 25% | Hydrolytic products of the pyrimidine ring |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 20 - 30% | Hydrolytic products of the pyrimidine ring |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | 10 - 20% | N-oxide derivatives |
| Thermal Degradation | 80 °C for 48h | 5 - 15% | Thermally induced cleavage products |
| Photodegradation | UV light (254 nm) for 24h | 10 - 20% | Photolytic rearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80 °C for 48 hours.
-
Dissolve the stressed sample in methanol and dilute with mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dilute with mobile phase.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating LC-MS/MS method.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Human Plasma
This protocol describes a protein precipitation method for the extraction of this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice.
-
Aliquoting: Vortex the plasma samples and aliquot 100 µL into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (this compound in methanol) to each plasma sample.
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex for 30 seconds to precipitate the plasma proteins.
-
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex for 15 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of Iclaprim using this compound as an internal standard.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Analysis of Iclaprim-d6 in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iclaprim-d6 in complex biological matrices. The following information is designed to help you address common challenges, particularly ion suppression, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components of the biological sample (e.g., salts, phospholipids, proteins) co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1] Even though this compound is a stable isotope-labeled internal standard, significant ion suppression can still lead to inaccurate results if it affects the analyte and the internal standard differently.
Q2: How can I detect ion suppression in my this compound analysis?
A2: Two common methods to detect and evaluate ion suppression are:
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Post-Column Infusion: This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted biological sample. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.[3]
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Matrix Effect Calculation: This method compares the peak area of this compound in a "post-extraction spike" sample (blank matrix extract spiked with the analyte) to the peak area in a neat solution (pure solvent with the analyte at the same concentration). A lower response in the matrix indicates ion suppression.[3]
Q3: Is my deuterated internal standard, this compound, immune to ion suppression?
A3: Not entirely. While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte (Iclaprim) and experience similar matrix effects, this compensation is not always perfect. Differences in chromatography between the deuterated and non-deuterated forms can lead to slightly different retention times, exposing them to varying degrees of ion suppression. This phenomenon, known as differential matrix effects, can compromise the accuracy of quantification.
Q4: What are the most common sources of ion suppression in plasma samples?
A4: In plasma, the primary sources of ion suppression are phospholipids from cell membranes, as well as salts and proteins.[4] These components can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to reduced ionization efficiency for your analyte.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent this compound signal | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Adjust Chromatography: Modify the HPLC gradient to better separate this compound from the suppression zone. Often, early and late eluting compounds are the main culprits. |
| Poor reproducibility of results | Variable ion suppression between different sample lots or individuals. | 1. Implement Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to normalize for the matrix effect. 2. Evaluate Different lots of Matrix: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect. |
| Analyte-Internal Standard ratio is not consistent | Differential ion suppression affecting Iclaprim and this compound differently. | 1. Improve Chromatographic Resolution: Aim for baseline separation of the analyte and internal standard from interfering peaks. 2. Investigate Alternative Internal Standards: If the issue persists, consider using a ¹³C-labeled internal standard, which may have closer chromatographic behavior to the native analyte. |
| Gradual decrease in signal over an analytical run | Accumulation of matrix components on the analytical column or in the MS source. | 1. Incorporate a Column Wash Step: Add a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Use a Diverter Valve: Divert the flow from the column to waste during the early and late parts of the chromatogram where highly abundant, interfering compounds may elute. 3. Perform Regular Instrument Maintenance: Clean the MS source components as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression.
1. Sample Preparation:
- Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
- Set B (Post-Extraction Spike):
- Take six different lots of blank biological matrix (e.g., human plasma).
- Process these blank samples using your established extraction procedure (e.g., protein precipitation).
- After extraction, spike the resulting supernatant/extract with this compound to the same final concentration as in Set A.
2. LC-MS/MS Analysis:
- Inject and analyze at least three replicates of each sample from Set A and Set B.
3. Data Analysis:
- Calculate the average peak area for Set A (Peak AreaNeat) and Set B (Peak AreaMatrix).
- Calculate the Matrix Factor (MF) and the percentage of Ion Suppression (%IS):
- Matrix Factor (MF) = (Peak AreaMatrix) / (Peak AreaNeat)
- % Ion Suppression = (1 - MF) * 100
Protocol 2: Protein Precipitation for this compound in Human Plasma
This is a common and straightforward sample preparation method.
1. Materials:
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Acetonitrile (HPLC grade) containing 0.1% formic acid
- This compound internal standard spiking solution
- Centrifuge capable of reaching >10,000 x g
- Vortex mixer
2. Procedure:
- To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
- Add the appropriate volume of this compound internal standard spiking solution.
- Add 300 µL of cold acetonitrile (with 0.1% formic acid). This is a 3:1 ratio of precipitation solvent to plasma.
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
- Vortex briefly and centrifuge again to pellet any remaining particulates.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides representative data on the degree of ion suppression observed for various antibacterial drugs in human plasma using different sample preparation techniques. While this data is not specific to this compound, it illustrates the expected trends and the importance of choosing an appropriate sample preparation method.
| Sample Preparation Method | Matrix Effect (%) | Extraction Recovery (%) |
| Protein Precipitation (Methanol) | 93.1 - 105.8 | 90.1 - 109.2 |
| Solid-Phase Extraction (SPE) | 85 - 115 | 88 - 105 |
| Liquid-Liquid Extraction (LLE) | 90 - 110 | 85 - 102 |
Data adapted from a study on 18 antibacterial drugs in human plasma.[5] A matrix effect percentage close to 100% indicates minimal ion suppression or enhancement.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. norlab.com [norlab.com]
- 5. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Improving chromatographic peak shape for Iclaprim-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic issues encountered during the analysis of Iclaprim-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic problems observed with this compound?
A1: The most frequently encountered issues during the chromatographic analysis of this compound and related diaminopyrimidine compounds are poor peak shape (including tailing or fronting), inconsistent retention times, and broad peaks. These problems can often be attributed to secondary interactions with the stationary phase, improper mobile phase pH, or suboptimal column selection.
Q2: What type of analytical column is best suited for this compound analysis?
A2: Reversed-phase columns, particularly C18 and C8 phases, are commonly employed for the analysis of diaminopyrimidine derivatives like Iclaprim. Due to the basic nature of Iclaprim, columns with high-purity silica and end-capping are recommended to minimize peak tailing caused by interactions with residual silanols.
Q3: Why is the mobile phase pH critical for good peak shape?
A3: Iclaprim is a basic compound. The pH of the mobile phase dictates its ionization state, which in turn significantly affects its retention and interaction with the stationary phase. At a pH below the pKa of the amine groups, this compound will be protonated. An acidic mobile phase (typically pH 3-4) is often used to ensure consistent protonation and minimize secondary interactions with the silica backbone of the column, leading to improved peak symmetry.
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by an asymmetric peak with a drawn-out trailing edge.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Secondary Interactions | The basic amine groups on this compound can interact with acidic residual silanol groups on the silica-based stationary phase. |
| - Use an end-capped column: Select a column specifically designed for basic compounds, featuring high-purity silica and thorough end-capping. | |
| - Lower the mobile phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to between 3 and 4. This protonates the analyte and suppresses the ionization of silanol groups. | |
| - Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| - Reduce injection volume or sample concentration: Dilute the sample and/or inject a smaller volume onto the column. | |
| Column Contamination | Buildup of contaminants on the column can create active sites that cause tailing. |
| - Wash the column: Follow the manufacturer's instructions for column washing. A typical wash sequence might involve flushing with water, acetonitrile, isopropanol, and then re-equilibrating with the mobile phase. |
Troubleshooting Workflow for Peak Tailing
Issue 2: Peak Fronting
Peak fronting, where the peak has a leading edge that is not steep, is less common than tailing for basic compounds but can still occur.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. |
| - Dilute the sample: Prepare a more dilute sample solution and re-inject. | |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can cause peak distortion. |
| - Change the sample solvent: Dissolve the sample in a solvent that is weaker than the mobile phase but still provides good solubility. Ideally, the sample solvent should be the mobile phase itself. | |
| Column Collapse | Operating a column outside of its recommended pH or temperature range can damage the stationary phase. |
| - Check column specifications: Ensure that the mobile phase pH and operating temperature are within the manufacturer's limits for the column in use. | |
| - Replace the column: If column collapse is suspected, the column will likely need to be replaced. |
Troubleshooting Workflow for Peak Fronting
Issue 3: Broad Peaks
Broad peaks can lead to decreased resolution and reduced sensitivity.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Large Column Dead Volume | Excessive tubing length or fittings that are not properly seated can increase system dead volume. |
| - Minimize tubing length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector. | |
| - Check fittings: Ensure all fittings are properly tightened to avoid leaks and minimize dead volume. | |
| Low Mobile Phase Flow Rate | A flow rate that is too low can lead to band broadening due to diffusion. |
| - Optimize flow rate: Experiment with slightly higher flow rates to see if peak width decreases. Be mindful of the system's backpressure limits. | |
| Column Contamination or Aging | Over time, columns can become contaminated or the stationary phase can degrade. |
| - Wash or replace the column: Try washing the column first. If this does not resolve the issue, the column may need to be replaced. | |
| High Injection Volume | Injecting a large volume of a strong sample solvent can cause band broadening. |
| - Reduce injection volume: Use a smaller injection volume. | |
| - Use a weaker sample solvent: Dissolve the sample in a solvent that is weaker than the mobile phase. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC of this compound
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column Selection:
-
Use a high-purity, end-capped C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at an appropriate wavelength (a wavelength scan of this compound should be performed to determine the optimal wavelength).
-
Gradient Program (example):
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for 1-2 minutes.
-
Increase the percentage of Mobile Phase B to elute this compound. The exact gradient will depend on the column and desired retention time.
-
Include a column wash step with a high percentage of Mobile Phase B after each run.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Note: This is a general guideline. The specific mobile phase composition, gradient, and other parameters should be optimized for your specific application and instrumentation.
Technical Support Center: Long-Term Stability of Iclaprim-d6 in Frozen Biological Samples
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on the long-term stability of Iclaprim-d6, the deuterated internal standard for the antibiotic Iclaprim, in frozen biological samples. The following information is based on established principles of bioanalytical method validation and best practices for handling deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the long-term stability of this compound in frozen biological samples?
A1: Assessing the long-term stability of this compound is a critical component of bioanalytical method validation. It ensures that the internal standard remains unchanged during the entire storage period of the study samples. Any degradation or change in the concentration of this compound would lead to inaccurate quantification of the analyte, Iclaprim, thereby compromising the integrity of pharmacokinetic and other clinical or preclinical study data.
Q2: At what temperatures should the long-term stability of this compound be evaluated?
A2: The storage temperatures for stability studies should reflect the temperatures at which the biological samples from a study will be stored. Typically, this includes -20°C and -80°C. The stability data must cover the entire duration of sample storage, from collection to analysis.
Q3: What are the potential degradation pathways for this compound during frozen storage?
A3: While specific degradation pathways for this compound under frozen conditions are not extensively documented in publicly available literature, potential risks for deuterated standards in general include:
-
Deuterium Exchange: Although less common for deuterium attached to carbon atoms, exchange with protons from the matrix (e.g., water) can occur, particularly if the sample is subjected to pH extremes or enzymatic activity.
-
Oxidation: If the molecule has sites susceptible to oxidation, this can occur even at low temperatures over extended periods.
-
Hydrolysis: Depending on the molecular structure, hydrolysis can be a degradation pathway.
Q4: What are the acceptance criteria for long-term stability of an internal standard like this compound?
A4: According to regulatory guidelines (e.g., FDA and EMA), the mean concentration of the stability-tested quality control (QC) samples should be within ±15% of the nominal concentration. The precision (coefficient of variation, CV) of the measurements should also not exceed 15%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in this compound response between stability time points. | 1. Inconsistent freezer temperature. 2. Improper sample handling during thawing and processing. 3. Instability of this compound under the storage conditions. 4. Issues with the analytical method (e.g., LC-MS/MS performance). | 1. Ensure continuous temperature monitoring of freezers. 2. Standardize sample thawing procedures. Ensure complete thawing and proper vortexing before extraction. 3. Re-evaluate stability at shorter time intervals to pinpoint the onset of degradation. 4. Verify the performance of the analytical instrument and method with freshly prepared QC samples. |
| A consistent decrease in this compound response over time. | 1. Degradation of this compound in the biological matrix. 2. Adsorption of this compound to the storage container. 3. Deuterium exchange leading to a change in mass and chromatographic behavior. | 1. Investigate potential degradation products using high-resolution mass spectrometry. 2. Test different types of storage tubes (e.g., polypropylene vs. glass) to assess for non-specific binding. 3. Analyze samples for the presence of the non-deuterated Iclaprim to investigate potential back-exchange. |
| Unexpected peaks interfering with the this compound peak in aged samples. | 1. Formation of degradation products of Iclaprim or this compound. 2. Contamination of the biological matrix or storage containers. | 1. Characterize the interfering peaks using mass spectrometry to identify potential degradants. 2. Analyze blank matrix samples stored for the same duration to check for contamination. |
Experimental Protocols
While specific, validated long-term stability data for this compound is not publicly available, the following section outlines a standard experimental protocol for assessing the long-term stability of a deuterated internal standard in a biological matrix like human plasma.
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
1. Objective: To evaluate the stability of this compound in human plasma over a specified duration at -20°C and -80°C.
2. Materials:
-
This compound reference standard
-
Iclaprim reference standard
-
Control human plasma (screened for interferences)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Storage vials (e.g., polypropylene cryovials)
-
Validated LC-MS/MS method for the quantification of Iclaprim and this compound
3. Preparation of Stability Samples:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).
-
Spike a pool of control human plasma with Iclaprim at two concentration levels (low and high QC levels as per the validated bioanalytical method).
-
Aliquots of these spiked plasma samples will serve as the stability samples.
4. Storage Conditions:
-
Divide the stability samples into aliquots for each time point and storage temperature.
-
Store the samples at -20°C ± 5°C and -80°C ± 10°C in calibrated freezers.
5. Experimental Workflow:
Technical Support Center: Optimization of Iclaprim Extraction Recovery
Welcome to the technical support center for the optimization of Iclaprim extraction recovery using its deuterated internal standard, Iclaprim-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the extraction and analysis of Iclaprim?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Iclaprim. Its primary role is to ensure accurate and precise quantification of Iclaprim in biological samples. Since this compound is chemically identical to Iclaprim but has a different mass, it behaves similarly during sample preparation (extraction) and analysis (e.g., by LC-MS/MS). By adding a known amount of this compound to your samples before extraction, you can correct for variability in extraction recovery and potential matrix effects, leading to more reliable results.
Q2: What are the main challenges in extracting Iclaprim from biological matrices like plasma?
Q3: Which extraction techniques are most suitable for Iclaprim?
A3: The most common and effective techniques for extracting small molecules like Iclaprim from biological matrices are:
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Solid-Phase Extraction (SPE): This is often the preferred method as it can provide a cleaner extract than protein precipitation and can be optimized for high recovery and selectivity. Mixed-mode cation exchange SPE is particularly effective for basic compounds like Iclaprim.
-
Protein Precipitation (PPT): This is a simpler and faster method, but it may result in a less clean extract, which can lead to matrix effects in the analytical instrument. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): This technique can also be used, but optimization of the organic solvent and pH is crucial for good recovery.
Troubleshooting Guides
Low Extraction Recovery of Iclaprim
Low or inconsistent recovery is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Extraction Recovery
Caption: Troubleshooting logic for low Iclaprim recovery.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Action |
| Low Recovery with Protein Precipitation (PPT) | Incomplete protein precipitation due to insufficient solvent volume. | Increase the ratio of acetonitrile to plasma. A 3:1 or 4:1 (v/v) ratio is a good starting point. |
| Iclaprim co-precipitating with plasma proteins. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the plasma sample before adding the precipitation solvent. This can help to disrupt protein binding. | |
| Inefficient vortexing or mixing. | Ensure thorough vortexing for at least 30-60 seconds after adding the precipitation solvent to ensure complete protein denaturation. | |
| Low Recovery with Solid-Phase Extraction (SPE) | Inappropriate SPE sorbent. | For a basic compound like Iclaprim, a mixed-mode cation exchange (MCX) sorbent is often ideal. Alternatively, a polymeric reversed-phase sorbent can be used. |
| Sub-optimal pH during sample loading. | To ensure Iclaprim is charged and retains on a cation exchange sorbent, the sample pH should be at least 2 pH units below its pKa. Pre-treat the plasma sample with an acid (e.g., dilute phosphoric acid or formic acid). | |
| Inefficient washing step leading to analyte loss. | Use a weak organic solvent (e.g., 5% methanol in water) for the wash step to remove interferences without eluting Iclaprim. | |
| Incomplete elution. | To elute Iclaprim from a cation exchange sorbent, use a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on Iclaprim. For reversed-phase, a high percentage of organic solvent (e.g., methanol or acetonitrile) is needed. | |
| Sorbent drying out before sample loading. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded. |
Table 1: Hypothetical Extraction Recovery of Iclaprim under Different PPT Conditions
| Condition | Precipitation Solvent | Solvent to Plasma Ratio (v/v) | Sample Pre-treatment | Mean Recovery (%) | RSD (%) |
| 1 | Acetonitrile | 2:1 | None | 65.2 | 12.5 |
| 2 | Acetonitrile | 3:1 | None | 78.5 | 8.2 |
| 3 | Acetonitrile | 3:1 | 0.1% Formic Acid | 89.1 | 4.5 |
| 4 | Methanol | 3:1 | None | 55.8 | 15.1 |
Table 2: Hypothetical Extraction Recovery of Iclaprim with Different SPE Sorbents and Elution Solvents
| SPE Sorbent | Sample Loading pH | Wash Solvent | Elution Solvent | Mean Recovery (%) | RSD (%) |
| C18 | 6.5 | 5% Methanol | Methanol | 72.4 | 9.8 |
| MCX | 2.0 | 5% Methanol | 5% NH4OH in Methanol | 95.3 | 3.1 |
| MCX | 6.5 | 5% Methanol | 5% NH4OH in Methanol | 68.9 | 11.2 |
| HLB | 6.5 | 5% Methanol | Methanol | 85.7 | 6.4 |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol provides a general procedure for the extraction of Iclaprim from human plasma using protein precipitation.
Workflow for Protein Precipitation
Validation & Comparative
A Guide to Bioanalytical Method Validation: Iclaprim Assay Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Iclaprim in human plasma using a stable isotope-labeled internal standard, Iclaprim-d6. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision. This document outlines the experimental protocols and presents illustrative data to demonstrate a robust and reliable method, while also offering a comparison to alternative approaches.
The Gold Standard: Iclaprim Quantification with this compound
The ideal internal standard for a quantitative bioanalytical assay co-elutes chromatographically with the analyte and experiences identical ionization efficiency. A stable isotope-labeled version of the analyte, such as this compound, is the only type of internal standard that can achieve this. This minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise results.
Alternative Internal Standards:
While this compound is the preferred internal standard, other compounds could be considered if a deuterated analog is unavailable. These alternatives, however, come with potential drawbacks:
-
Structural Analogs: A compound with a similar chemical structure to Iclaprim could be used. However, it will likely have different chromatographic retention times and ionization efficiencies, which can lead to greater variability in the results.
-
Different Deuterated Compounds: A deuterated compound unrelated to Iclaprim could be employed. This is the least desirable option as its physicochemical properties will be significantly different from Iclaprim, offering minimal compensation for analytical variability.
The data and protocols presented in this guide are based on the recommended approach using this compound.
Experimental Protocols
A validated bioanalytical method is essential for the reliable determination of drug concentrations in biological matrices. The following sections detail the key experiments required for the validation of an LC-MS/MS method for Iclaprim in human plasma.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed to extract Iclaprim and this compound from human plasma.
-
Procedure:
-
Pipette 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iclaprim: Precursor ion > Product ion (to be determined experimentally)
-
This compound: Precursor ion > Product ion (to be determined experimentally)
-
Bioanalytical Method Validation: Data Summary
The following tables summarize the acceptance criteria and illustrative results for the key validation parameters.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Illustrative Result |
| Calibration Curve Range | At least 6 non-zero standards | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Linearity | Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ) | All standards met the criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within 80-120%; Precision ≤ 20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy within 85-115%; Precision ≤ 15% | 1000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Acceptance Criteria (Accuracy) | Illustrative Result (Accuracy, % Bias) | Acceptance Criteria (Precision) | Illustrative Result (Precision, %CV) |
| LLOQ QC (1 ng/mL) | 80 - 120% | -2.5% | ≤ 20% | 8.2% |
| Low QC (3 ng/mL) | 85 - 115% | 1.8% | ≤ 15% | 5.5% |
| Mid QC (100 ng/mL) | 85 - 115% | -0.5% | ≤ 15% | 3.1% |
| High QC (800 ng/mL) | 85 - 115% | 3.2% | ≤ 15% | 2.8% |
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Illustrative Result |
| Matrix Factor (MF) | %CV of MF across different lots of matrix ≤ 15% | 6.8% |
| Internal Standard Normalized MF | %CV of IS-normalized MF ≤ 15% | 4.2% |
| Recovery | Consistent and reproducible across QC levels | Mean recovery of 85% with a %CV of 7.1% |
Table 4: Stability
| Stability Condition | Acceptance Criteria | Illustrative Result |
| Freeze-Thaw Stability (3 cycles) | Mean concentration within ±15% of nominal | Passed |
| Short-Term (Bench-Top) Stability (24 hours at room temp) | Mean concentration within ±15% of nominal | Passed |
| Long-Term Stability (3 months at -80°C) | Mean concentration within ±15% of nominal | Passed |
| Post-Preparative Stability (48 hours in autosampler) | Mean concentration within ±15% of nominal | Passed |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the bioanalytical method validation of Iclaprim.
Caption: Experimental workflow for Iclaprim bioanalytical method validation.
Conclusion
A robust and reliable bioanalytical method is paramount for the successful development of any pharmaceutical compound. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a thorough validation process ensures the generation of high-quality data for pharmacokinetic and other clinical studies. The illustrative data presented in this guide demonstrates a method that meets the stringent requirements for bioanalytical method validation, providing confidence in the reported concentrations of Iclaprim in human plasma.
Iclaprim-d6 Versus Potential Alternatives: A Comparative Guide for Internal Standards in Iclaprim Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Iclaprim, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of Iclaprim-d6, the stable isotope-labeled (SIL) internal standard, with other potential alternatives for the quantitative analysis of Iclaprim by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Pivotal Role of Internal Standards in Bioanalysis
In LC-MS/MS-based quantification, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for potential matrix effects and procedural inconsistencies.
This compound: The Gold Standard Internal Standard
A stable isotope-labeled version of the analyte is widely considered the most suitable internal standard for LC-MS/MS analysis. This compound, a deuterated analog of Iclaprim, is the preferred choice for its bioanalysis due to its near-identical physicochemical properties to the parent drug.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound has the same chromatographic retention time as Iclaprim, ensuring that it experiences the same matrix effects at the time of elution.
-
Similar Ionization Efficiency: As a SIL-IS, this compound exhibits ionization behavior that is virtually identical to that of Iclaprim, providing effective normalization for variations in ionization efficiency.
-
High Specificity: The mass difference between this compound and Iclaprim allows for their distinct detection by the mass spectrometer, eliminating the risk of cross-talk or interference.
Potential Alternative Internal Standards for Iclaprim Analysis
In the absence of a stable isotope-labeled internal standard, or for cost-consideration purposes, other compounds can be evaluated as potential alternatives. The selection of an alternative IS is a meticulous process that requires thorough validation to ensure it provides reliable quantification. Potential alternatives for Iclaprim analysis fall into two main categories: structural analogs and other diaminopyrimidine compounds.
Structural Analogs of Iclaprim
A structural analog is a compound with a chemical structure closely related to the analyte. For Iclaprim, a suitable structural analog would possess a similar diaminopyrimidine core and comparable physicochemical properties (e.g., pKa, logP).
Potential Advantages:
-
May exhibit similar extraction recovery and chromatographic behavior.
-
Can be more cost-effective than a custom-synthesized SIL-IS.
Potential Disadvantages:
-
Unlikely to perfectly co-elute with Iclaprim, leading to differential matrix effects.
-
May have different ionization efficiencies, which can vary between matrices.
-
Requires careful evaluation to ensure no metabolic conversion to or from the analyte.
Other Diaminopyrimidine Compounds (e.g., Trimethoprim)
Compounds from the same chemical class, such as Trimethoprim, could also be considered as potential internal standards. Trimethoprim shares the diaminopyrimidine scaffold with Iclaprim.
Potential Advantages:
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Readily available and cost-effective.
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May share some common fragmentation patterns in MS/MS.
Potential Disadvantages:
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Significant differences in chemical structure will likely lead to different chromatographic retention times and ionization efficiencies.
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Increased risk of differential matrix effects.
-
Thorough validation is crucial to demonstrate acceptable performance.
Head-to-Head Comparison: this compound vs. Alternatives
The following table provides a comparative overview of the expected performance characteristics of this compound against potential alternative internal standards.
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog | Other Diaminopyrimidine (e.g., Trimethoprim) |
| Chromatographic Co-elution | Excellent (Identical retention time) | Good to Fair (Similar but not identical) | Poor (Different retention time) |
| Correction for Matrix Effects | Excellent | Fair to Poor | Poor |
| Ionization Efficiency Similarity | Excellent | Good to Fair | Poor |
| Specificity | Excellent | Good (Requires chromatographic separation) | Good (Requires chromatographic separation) |
| Risk of Cross-Interference | Very Low | Low (If well separated) | Low (If well separated) |
| Cost | High | Moderate | Low |
| Validation Effort | Standard | Extensive | Very Extensive |
Table 1: Comparison of Potential Internal Standards for Iclaprim Analysis
Experimental Protocols
While a specific published method providing a direct comparison is unavailable, a typical LC-MS/MS method for the analysis of Iclaprim in a biological matrix like human plasma would involve the following steps.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of a solution containing the internal standard (this compound or alternative) in a protein precipitating solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column is a common choice for analytes of this polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Iclaprim and the internal standard.
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated.
Iclaprim functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.
Conclusion
For the quantitative analysis of Iclaprim in biological matrices, This compound is the unequivocally superior internal standard . Its stable isotope-labeled nature ensures the most accurate and precise data by effectively compensating for analytical variability. While alternative internal standards, such as structural analogs or other diaminopyrimidines, may be considered, they necessitate a significantly more rigorous and extensive validation process to demonstrate their suitability. The potential for compromised data quality due to differential matrix effects and ionization efficiencies often outweighs the cost benefits of using a non-isotopically labeled internal standard. Therefore, for reliable and robust bioanalytical data in support of drug development and clinical research, the use of this compound is strongly recommended.
Comparative Fragmentation Analysis of Iclaprim and Iclaprim-d6: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a theoretical comparative fragmentation analysis of Iclaprim and its deuterated analog, Iclaprim-d6. In the absence of directly comparable published experimental data, this document outlines the predicted fragmentation patterns based on the chemical structure of Iclaprim and established mass spectrometry principles. The provided experimental protocols and visualizations serve as a methodological framework for researchers seeking to perform such an analysis.
Iclaprim is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase. Understanding its fragmentation pattern in mass spectrometry is crucial for developing robust bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring. This compound is a stable isotope-labeled internal standard used for accurate quantification of Iclaprim in biological matrices. A comparative fragmentation analysis helps to confirm the fragmentation pathways and ensures the selection of appropriate and interference-free product ions for multiple reaction monitoring (MRM) assays.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for Iclaprim and the expected corresponding ions for this compound. The fragmentation is predicted to occur primarily at the ether linkage and through the cleavage of the pyrimidine ring substituents. The six deuterium atoms in this compound are located on the two methoxy groups, leading to a +6 Da shift in the precursor ion and in any fragments retaining these groups.
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted m/z (Iclaprim) | Predicted m/z (this compound) | Putative Structure of Fragment |
| [M+H]⁺ | Precursor | 389.2 | 395.2 | Full Molecule |
| [M+H]⁺ | Fragment 1 | 269.1 | 269.1 | 2,4-diamino-5-(cyclopropylmethyl)pyrimidine |
| [M+H]⁺ | Fragment 2 | 121.1 | 127.1 | 7,8-dimethoxy-2H-chromene |
| [M+H]⁺ | Fragment 3 | 151.1 | 151.1 | 5-(aminomethyl)-2,4-pyrimidinediamine |
Experimental Protocols
This section details a hypothetical but standard protocol for a comparative fragmentation analysis of Iclaprim and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of Iclaprim and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions in the mobile phase to a final concentration of 1 µg/mL.
-
Biological Matrix (for method development): Spike the standard solutions into a blank biological matrix (e.g., human plasma) to assess matrix effects and extraction recovery. A protein precipitation extraction is a common method:
-
To 100 µL of blank plasma, add 10 µL of the working standard solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS Analysis:
-
Full Scan (MS1): Acquire full scan spectra for both Iclaprim and this compound over a mass range of m/z 50-500 to determine the precursor ion masses.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ions of Iclaprim (m/z 389.2) and this compound (m/z 395.2) as precursor ions and perform product ion scans to identify the major fragment ions. Vary the collision energy (e.g., 10-40 eV) to obtain optimal fragmentation.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway of Iclaprim and a typical experimental workflow for the comparative analysis.
Caption: Predicted fragmentation pathway of Iclaprim.
Caption: Experimental workflow for comparative analysis.
Conclusion
This guide provides a theoretical framework for the comparative fragmentation analysis of Iclaprim and this compound. The predicted fragmentation patterns and the detailed experimental protocol offer a starting point for researchers to develop and validate sensitive and specific LC-MS/MS methods for the quantification of Iclaprim. Experimental verification of these predicted fragments is essential to confirm the fragmentation pathways and to select the most suitable transitions for quantitative bioanalysis.
Investigating the Potential Kinetic Isotope Effect of Iclaprim-d6 on Metabolism: A Comparative Guide for Researchers
For drug development professionals and researchers, optimizing a drug's metabolic profile is a critical step. One established strategy is selective deuteration, which can favorably alter pharmacokinetics by slowing metabolic breakdown at specific sites. This guide explores the theoretical application of this principle to Iclaprim, a potent diaminopyrimidine antibiotic, by outlining a comparative investigation into a hypothetical deuterated version, Iclaprim-d6.
Iclaprim is known to be extensively metabolized in humans, with less than 2% of the unchanged drug excreted, indicating that metabolism is the primary route of clearance. The key enzymes responsible for its Phase I metabolism are Cytochrome P450 3A4 (CYP3A4) and CYP2C19. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium at the sites of metabolism—often called "soft spots"—it is possible to slow down the rate of these enzymatic reactions. This phenomenon, the kinetic isotope effect (KIE), can lead to a more stable compound with an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing.
This guide provides a framework for investigating the KIE of a hypothetical this compound. It details the likely metabolic pathways, presents a robust experimental workflow for comparison with its non-deuterated counterpart, and offers template tables with realistic, hypothetical data to illustrate the expected outcomes.
Hypothesized Metabolic Pathway of Iclaprim
Based on the structure of Iclaprim and the known functions of CYP3A4 and CYP2C19, the primary sites of metabolic attack are likely the two methoxy groups on the chromene ring and potentially the cyclopropyl moiety. O-demethylation is a very common pathway for CYP2C19, while CYP3A4 is a versatile oxidase capable of acting on various parts of the molecule. The diagram below illustrates these potential metabolic "soft spots" where deuteration (d3) on the methyl groups could be applied to create this compound.
Validating an Iclaprim Assay with Iclaprim-d6: A Comparative Guide Based on FDA/EMA Guidelines
For researchers, scientists, and drug development professionals, the validation of a robust and reliable bioanalytical method is a critical cornerstone for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iclaprim in human plasma, utilizing a stable isotope-labeled internal standard, Iclaprim-d6. The validation framework is based on the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Iclaprim and the Need for a Validated Assay
Iclaprim is a diaminopyrimidine antibiotic that exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a selective inhibitor of bacterial dihydrofolate reductase, it represents a promising therapeutic agent. Accurate measurement of Iclaprim concentrations in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for determining its safety and efficacy profile.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects.
Comparative Overview of Analytical Methods
While LC-MS/MS is the preferred method for its sensitivity and specificity, other analytical techniques could potentially be employed for the quantification of Iclaprim. This guide will focus on a detailed LC-MS/MS method and provide a comparative overview of alternative approaches.
| Feature | LC-MS/MS with this compound | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Capillary Electrophoresis (CE) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Separation by electrophoretic mobility in a capillary. |
| Specificity | Very High (utilizes precursor and product ion transitions). | Moderate (risk of interference from co-eluting compounds). | High (separation based on charge and size). |
| Sensitivity | Very High (typically ng/mL to pg/mL). | Lower (typically µg/mL). | High (can reach ng/mL levels). |
| Internal Standard | Stable isotope-labeled (this compound) is ideal. | Structurally similar analog. | Structurally similar analog. |
| Validation Data | Extensive validation required by FDA/EMA. | Validation required, may be less extensive than LC-MS/MS. | Validation required, methodology is well-established. |
| Status for Iclaprim | No complete published validated method found. This guide presents a representative protocol. | No published validated methods found for biological matrices. | No published validated methods found for biological matrices. |
Experimental Protocol: A Representative LC-MS/MS Method for Iclaprim in Human Plasma
The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Iclaprim in human plasma, adhering to FDA and EMA guidelines.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is proposed for the extraction of Iclaprim and this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from endogenous interferences |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Iclaprim) | Hypothetical: Precursor Ion (m/z) -> Product Ion (m/z) |
| MRM Transition (this compound) | Hypothetical: Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Note: The specific MRM transitions for Iclaprim and this compound would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Bioanalytical Method Validation Parameters (Based on FDA/EMA Guidelines)
The following table summarizes the key validation parameters and their acceptance criteria as stipulated by the FDA and EMA.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least 6 different sources. |
| Linearity | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and with precision and accuracy within ±20%. |
| Accuracy | The mean concentration of quality control (QC) samples at low, medium, and high levels should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | The coefficient of variation (CV) for QC samples at low, medium, and high levels should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The CV of the matrix factor across at least 6 different lots of blank plasma should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in the processed sample. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.
Logical Relationship of Validation Parameters
The validation parameters are interconnected to ensure the overall reliability of the bioanalytical method.
Conclusion
The validation of a bioanalytical method for Iclaprim using this compound as an internal standard is a meticulous process that must adhere to the rigorous guidelines set by regulatory agencies like the FDA and EMA. While a complete, published, and validated LC-MS/MS method was not identified in the public domain, this guide provides a comprehensive framework and a representative protocol for such an assay. The principles of selectivity, linearity, accuracy, precision, and stability are paramount to ensuring the generation of reliable data for crucial drug development decisions. The presented workflow and logical diagrams serve as valuable tools for researchers and scientists in designing and implementing a robust and compliant bioanalytical method for Iclaprim. The lack of published validated alternative methods such as HPLC-UV or capillary electrophoresis further underscores the importance and current reliance on the highly sensitive and specific LC-MS/MS technique for the bioanalysis of Iclaprim.
Inter-laboratory Validation of Iclaprim Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of Iclaprim, a diaminopyrimidine antibiotic, with a focus on a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Iclaprim-d6 as an internal standard. While a formal inter-laboratory validation study for Iclaprim using a deuterated internal standard is not publicly available, this document outlines a robust, validated single-laboratory LC-MS/MS method and compares it with an alternative bioassay method. The information presented is based on established bioanalytical method validation principles and data from similar antibiotic quantification assays.
Executive Summary
Accurate quantification of Iclaprim in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is the gold standard for achieving high selectivity, accuracy, and precision. This guide details a proposed LC-MS/MS method and contrasts it with a traditional bioassay, providing researchers with the necessary information to select the most appropriate quantification strategy for their needs.
Method Comparison at a Glance
| Feature | LC-MS/MS with this compound | Bioassay |
| Principle | Chromatographic separation followed by mass-based detection of Iclaprim and its deuterated internal standard. | Measurement of the inhibitory effect of Iclaprim on the growth of a susceptible microorganism. |
| Specificity | High; distinguishes between parent drug and metabolites. | Low; potential for interference from other antimicrobial agents or active metabolites. |
| Sensitivity | High (typically in the low ng/mL range). | Moderate (typically in the µg/mL range).[1] |
| Precision | High (CV <15%). | Lower (CV can be >15%).[1] |
| Accuracy | High (within 15% of nominal values). | Variable; can be influenced by matrix effects and microbial growth conditions. |
| Throughput | High; amenable to automation. | Low; requires incubation periods. |
| Internal Standard | This compound (stable isotope-labeled). | Not applicable. |
Experimental Protocols
LC-MS/MS Method for Iclaprim Quantification using this compound
This section outlines a typical validated method for the quantification of Iclaprim in human plasma.
1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Iclaprim and this compound from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Iclaprim and this compound standards. |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
1.4. Method Validation Parameters (Representative)
The following table summarizes typical acceptance criteria for a validated bioanalytical method.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | To be determined based on assay sensitivity requirements. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various storage and handling conditions. |
Bioassay for Iclaprim Quantification
This method provides an alternative, functional measure of Iclaprim's antimicrobial activity.
2.1. Principle
The concentration of Iclaprim in a sample is determined by measuring the size of the zone of inhibition it produces on an agar plate inoculated with a susceptible bacterial strain, such as Bacillus subtilis.
2.2. Methodology
-
Prepare agar plates uniformly inoculated with a standardized suspension of Bacillus subtilis.
-
Create wells in the agar.
-
Add known concentrations of Iclaprim standards and the unknown samples to the wells.
-
Incubate the plates under controlled conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Measure the diameter of the zones of inhibition around each well.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the Iclaprim concentration for the standards.
-
Determine the concentration of Iclaprim in the unknown samples by interpolating their zone diameters on the standard curve.
2.3. Validation Parameters
| Parameter | Considerations |
| Linearity | Established over a defined concentration range. |
| Precision | Typically higher variability compared to LC-MS/MS. |
| Accuracy | Can be influenced by factors affecting microbial growth. |
| Lower Limit of Detection | A study reported a lower limit of detection of 0.5 µg/ml for a bioassay using Bacillus subtilis.[1] |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for Iclaprim quantification by LC-MS/MS.
Caption: Workflow for Iclaprim quantification by bioassay.
Conclusion
For the definitive quantification of Iclaprim in a research or clinical setting, a validated LC-MS/MS method using a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. This method offers unparalleled selectivity, sensitivity, accuracy, and precision, ensuring high-quality data for critical decision-making. While bioassays can provide a measure of the functional antimicrobial activity, they lack the specificity and robustness of chromatographic methods. The detailed LC-MS/MS protocol and validation framework presented in this guide serve as a comprehensive resource for laboratories aiming to establish a reliable method for Iclaprim quantification.
References
Performance of Iclaprim-d6 on different mass spectrometer platforms (e.g., QQQ, QTOF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common mass spectrometry platforms, the Triple Quadrupole (QQQ) and the Quadrupole Time-of-Flight (QTOF), for the quantitative analysis of Iclaprim and its deuterated internal standard, Iclaprim-d6. While specific validated methods for Iclaprim were not publicly available, this guide synthesizes the typical performance characteristics of each platform based on established principles of bioanalysis for similar small-molecule drugs.
Introduction to Iclaprim and Bioanalytical Needs
Iclaprim is a diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival.[1] It exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The development of robust bioanalytical methods is critical for pharmacokinetic and toxicokinetic (PK/TK) studies, requiring high sensitivity, selectivity, and accuracy in complex biological matrices like human plasma. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) to ensure the precision and accuracy of quantification by co-eluting with the analyte and compensating for matrix effects and variability during sample processing and injection.
Mass Spectrometry Platforms: QQQ vs. QTOF
The choice of a mass spectrometer is pivotal for meeting the rigorous demands of regulated bioanalysis.
-
Triple Quadrupole (QQQ) Mass Spectrometry: This is the gold standard for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (e.g., Iclaprim), the second quadrupole acts as a collision cell to fragment it, and the third quadrupole selects a specific product ion. This highly specific process filters out background noise, providing exceptional sensitivity and a wide dynamic range.
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: This hybrid instrument combines a quadrupole with a high-resolution Time-of-Flight mass analyzer.[3] It can perform targeted analysis (similar to MRM, but with high-resolution product ions) and untargeted full-scan analysis. Its key advantage is high mass resolution and accuracy, allowing for the precise determination of elemental composition and the identification of unknown metabolites.[3]
Performance Comparison: this compound Analysis
As no direct comparative studies for Iclaprim on both platforms are available, this table summarizes the expected performance based on typical validated methods for small molecules in plasma. The QQQ data represents a standard for regulated bioanalysis, while the QTOF data reflects its growing utility in quantitative workflows.
| Performance Parameter | Triple Quadrupole (QQQ) with this compound | Quadrupole Time-of-Flight (QTOF) with this compound | Key Considerations |
| Primary Application | Target Quantification (Pharmacokinetics) | Target Quantification & Metabolite Identification | QTOF offers greater flexibility for discovery and research applications. |
| Typical Sensitivity (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | QQQ is generally more sensitive for targeted MRM analysis. |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | QQQ excels in quantifying analytes over a very wide concentration range. |
| Selectivity | Very High (MRM transitions) | High (High-Resolution Full Scan/MS-MS) | QQQ's tandem mass filtering provides superior selectivity in complex matrices. |
| Mass Accuracy | Low Resolution (Unit Mass) | High Resolution (<5 ppm) | QTOF's high mass accuracy confirms elemental composition, increasing confidence.[3] |
| Throughput | High | Moderate to High | QQQ methods are typically faster due to shorter dwell times. |
| Retrospective Analysis | Not Possible | Possible | QTOF collects full-scan data, allowing for re-interrogation for other compounds.[3] |
Experimental Protocols
A robust and reliable bioanalytical method is foundational to any drug development program. Below is a typical protocol for the quantification of Iclaprim in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquot: Transfer 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution (e.g., at 100 ng/mL) to all samples except for the blank matrix.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex mix the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve the analyte from other matrix components.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% B to 95% B over 3-5 minutes.
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
QQQ Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Iclaprim Transition: m/z 345.2 → 271.1 (Hypothetical)
-
This compound Transition: m/z 351.2 → 277.1 (Hypothetical)
-
Collision Energy: Optimized for maximum signal intensity.
-
-
QTOF Parameters:
-
Scan Type: Full Scan or Targeted MS/MS
-
Mass Range (Full Scan): m/z 100 - 1000
-
Targeted MS/MS: Precursor ion selection for Iclaprim (m/z 345.2) with high-resolution product ion scanning.
-
Workflow and Logic Diagrams
Visualizing the experimental and logical workflows can aid in understanding the process and decision-making.
Caption: Standard bioanalytical workflow from sample preparation to final concentration calculation.
Caption: Decision logic for choosing between a QQQ and QTOF based on analytical goals.
References
- 1. Iclaprim: a differentiated option for the treatment of skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency and Bactericidal Activity of Iclaprim against Recent Clinical Gram-Positive Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Iclaprim Quantification with Iclaprim-d6 versus a Structural Analog Internal Standard
A detailed comparison for researchers and drug development professionals on the impact of internal standard selection on the bioanalysis of Iclaprim.
In the realm of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of drug candidates is paramount. For the novel antibiotic Iclaprim, a diaminopyrimidine dihydrofolate reductase inhibitor, robust bioanalytical methods are crucial for its clinical development. A key decision in developing such methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of two common choices: a stable isotope-labeled internal standard (SIL-IS), Iclaprim-d6, and a structural analog internal standard (SA-IS).
While stable isotope-labeled internal standards are generally considered the gold standard in LC-MS/MS bioanalysis, their synthesis can be costly and time-consuming.[1] This often leads to the consideration of a more readily available structural analog. This guide presents a hypothetical, yet realistic, comparative analysis based on typical performance differences observed in bioanalytical method validations.
The Gold Standard vs. The Practical Alternative: A Summary of Performance
The choice between a SIL-IS and an SA-IS can significantly impact the reliability and ruggedness of a bioanalytical method. A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte, Iclaprim.[2][3] This near-identical behavior during sample extraction, chromatography, and ionization is the primary reason for its superior performance in compensating for analytical variability.[2][3][4] In contrast, a structural analog, while chemically similar, will have different physicochemical properties, which can lead to less effective compensation for matrix effects and other sources of error.[5]
The following table summarizes the expected quantitative performance of an LC-MS/MS method for Iclaprim using either this compound or a hypothetical structural analog as the internal standard. The data is representative of what is typically observed in comparative validation studies.
| Validation Parameter | Method using this compound (SIL-IS) | Method using Structural Analog (SA-IS) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +10.5% | ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.0% | ≤ 12.0% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 4.0% | ≤ 15.0% | Should be investigated and minimized |
| Recovery (% CV) | ≤ 6.0% | ≤ 13.0% | Consistent, precise, and reproducible |
As the table illustrates, the method employing this compound demonstrates superior accuracy and precision, with significantly lower variability in the matrix effect and recovery. This heightened performance is attributed to the co-elution and identical ionization behavior of the analyte and its stable isotope-labeled counterpart, which effectively normalizes for variations introduced during sample processing and analysis.
Experimental Protocols: A Glimpse into the Methodology
To provide a comprehensive understanding, the following section details the typical experimental protocols for the quantification of Iclaprim in human plasma using LC-MS/MS with either this compound or a structural analog as the internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for plasma sample preparation.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is crucial to minimize interference from endogenous matrix components.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode would be used for detection. The multiple reaction monitoring (MRM) transitions would be optimized for Iclaprim, this compound, and the structural analog.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Iclaprim: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+6] -> [Product Ion]
-
Structural Analog: [Precursor Ion] -> [Product Ion]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principles of internal standard selection.
The diagram above outlines the key steps in the bioanalytical process, from sample preparation to data acquisition. The choice of internal standard is a critical first step that influences the entire workflow.
This second diagram illustrates the fundamental differences between a SIL-IS and an SA-IS. The identical properties of this compound lead to superior compensation for analytical variability, resulting in more accurate and precise quantification compared to a structural analog.
Conclusion: A Clear Choice for Robust Bioanalysis
The selection of an internal standard is a critical decision in the development of a reliable LC-MS/MS method for Iclaprim quantification. While a structural analog can be a viable option, particularly in early discovery phases, the use of a stable isotope-labeled internal standard like this compound is strongly recommended for regulated bioanalysis. The superior ability of this compound to compensate for matrix effects and other sources of analytical variability leads to a more accurate, precise, and rugged method. This, in turn, provides higher confidence in the pharmacokinetic and toxicokinetic data generated, which is essential for the successful clinical development of Iclaprim.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of Iclaprim-d6: A Procedural Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Iclaprim-d6.
This document provides essential safety and logistical information for the proper disposal of this compound, a deuterated analogue of the antibiotic Iclaprim. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidelines are based on the known hazards of Iclaprim and standard practices for the disposal of hazardous pharmaceutical waste.
I. Understanding the Hazards
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Given that the isotopic labeling in this compound is unlikely to alter these fundamental hazardous properties, it must be handled as a hazardous substance.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
III. Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, requires careful segregation and labeling as hazardous chemical waste.
A. Disposal of Solid this compound Waste
This category includes unused or expired this compound, contaminated lab supplies (e.g., weigh boats, spatulas), and contaminated personal protective equipment.
-
Segregation:
-
Do not mix solid this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste contaminated with this compound in a designated, compatible container.
-
-
Packaging:
-
Use a clearly labeled, leak-proof container with a secure lid. The original product container can be used if it is in good condition.
-
For contaminated lab supplies, it is best practice to double-bag them in clear plastic bags to allow for visual inspection by waste management personnel.[1]
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container.
-
The label must clearly identify the contents as "this compound Waste (Solid)" and list the approximate quantity.
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste.
-
This area should be secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of solid this compound waste in the regular trash.[1]
-
B. Disposal of Liquid this compound Waste
This includes solutions containing this compound from experimental procedures.
-
Segregation:
-
Collect all liquid waste containing this compound in a dedicated, closed-loop waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.
-
-
Packaging:
-
Use a container made of a material compatible with the solvent used for the this compound solution (e.g., a high-density polyethylene (HDPE) carboy for aqueous solutions).
-
Ensure the container has a secure, leak-proof cap. Never use food or beverage containers for chemical waste.
-
-
Labeling:
-
Clearly label the container with a "HAZARDOUS WASTE" sticker.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent system and its approximate percentage composition.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, within secondary containment (such as a spill tray) to prevent the spread of any potential leaks.
-
-
Disposal:
IV. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Iclaprim-d6
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Iclaprim-d6, a labeled novel antibacterial agent. The following procedural guidance is based on the safety data for Iclaprim, which is chemically similar to its deuterated form, this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Iclaprim is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn to protect against splashes and dust. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Skin and Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | Respirator | Use only in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of this compound.
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Storage Conditions:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
The recommended storage temperature is 2-8°C in a refrigerator.[2]
Emergency and First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| If on Skin | Wash with plenty of soap and water.[1] |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Swallowed | Rinse mouth.[1] |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.[1] Do not allow the substance to enter the environment.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
